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  • Product: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
  • CAS: 834884-73-0

Core Science & Biosynthesis

Foundational

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate chemical properties and structural analysis

An In-Depth Technical Guide to Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Properties, Analysis, and Medicinal Chemistry Context Introduction In the landscape of modern medicinal chemistry, the strategic combination o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Properties, Analysis, and Medicinal Chemistry Context

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate represents such a molecule, integrating the furan scaffold, a five-membered aromatic heterocycle, with a 3-hydroxyphenyl substituent. The furan nucleus is a prevalent feature in numerous pharmacologically active compounds, prized for its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems like benzene.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Concurrently, the phenolic hydroxyl group is a critical functional group in many therapeutics, often playing a pivotal role in receptor binding through hydrogen bonding or influencing the compound's pharmacokinetic profile. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the chemical properties, structural features, and analytical methodologies for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, grounding this information in the broader context of its potential applications in drug discovery.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its development for any application. This section details the core physicochemical data and delves into the structural nuances of the title molecule.

Core Chemical Properties

The key identifying and physical properties of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate are summarized below. These data are essential for handling, characterization, and experimental design.

PropertyValueSource(s)
CAS Number 834884-73-0[6][7][8]
Molecular Formula C₁₂H₁₀O₄[6][7]
Molecular Weight 218.21 g/mol [6][7]
Physical Form Solid[6]
Melting Point 143-147 °C[6][8]
SMILES COC(=O)c1ccc(o1)-c2cccc(O)c2[6]
InChI Key ZUIHUWQLICIWDI-UHFFFAOYSA-N[6][7]

Based on its structure, the compound is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethyl acetate, with limited solubility in water. The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions.

Structural Analysis

The molecule's architecture dictates its chemical behavior and biological interactions. It consists of a central furan ring, substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 3-hydroxyphenyl ring.

Caption: Key structural features of the molecule.

The conjugation between the furan and phenyl rings suggests that the molecule is largely planar, a feature often crucial for intercalation or fitting into flat enzymatic binding pockets. Crystallographic studies of similar 5-phenylfuran compounds confirm this tendency towards planarity.[9] The phenolic hydroxyl group and the ester carbonyl oxygen are key sites for hydrogen bonding, which can dictate molecular interactions with biological targets.

PART 2: Synthesis and Spectroscopic Characterization

Verifying the identity and purity of a synthesized compound is a critical workflow in chemical and pharmaceutical research. This section outlines a probable synthetic route and the standard analytical protocols for structural confirmation.

Synthetic Strategy: Suzuki-Miyaura Coupling

A robust and widely used method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This approach is highly versatile and tolerant of various functional groups, making it an ideal choice for synthesizing the target molecule. The proposed workflow involves coupling a furan boronic acid or ester with a protected 3-halophenol.

Caption: Proposed workflow for synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis

  • Reactant Preparation: To an appropriately sized reaction vessel, add 3-hydroxyphenylboronic acid (1.0 equivalent), methyl 5-bromofuran-2-carboxylate (1.1 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a base, typically aqueous potassium carbonate (2.0 equivalents). Rationale: The base is crucial for the transmetalation step of the catalytic cycle. A biphasic solvent system is often effective for this reaction.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Rationale: An inert atmosphere prevents the degradation of the palladium catalyst.

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.

Spectroscopic Verification Workflow

Following synthesis and purification, a suite of spectroscopic techniques is employed to confirm the structure and assess the purity of the final compound.

G A Purified Solid Compound B Prepare Solutions (e.g., CDCl₃, DMSO-d₆) A->B D High-Resolution Mass Spec (HRMS) (Molecular Formula Confirmation) A->D E FT-IR Spectroscopy (Functional Group ID) A->E C ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) B->C F Data Analysis & Structural Confirmation C->F D->F E->F

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific molecule are not widely published, chemical shifts can be accurately predicted based on the electronic effects of the substituents and data from analogous structures.[9][10]

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Phenolic Proton~9.5 (broad s)Singlet (broad)Ar-OH
Aromatic Protons6.8 - 7.4MultipletPhenyl & Furan H
Ester Methyl~3.9SingletO-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Ester Carbonyl~159C =O
Aromatic Carbons108 - 158Phenyl & Furan C
Ester Methyl~52O-C H₃

Protocol for NMR Analysis [10]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Predicted MS Data

  • Molecular Ion (M⁺): m/z = 218.0579 (for C₁₂H₁₀O₄).

  • Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-•OCH₃, m/z = 187) or the entire methyl ester group (-•COOCH₃, m/z = 159).

Protocol for HRMS Analysis [9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the spectrum in either positive or negative ion mode.

  • Data Analysis: Compare the experimentally observed exact mass of the molecular ion to the theoretical mass calculated for the formula C₁₂H₁₀O₄. A mass accuracy within 5 ppm is considered definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchPhenolic -OH
~1725C=O stretchEster Carbonyl
1600, 1500C=C stretchAromatic Rings
1250 - 1050C-O stretchEster and Furan

Protocol for FT-IR Analysis [10]

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of solid directly on the crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

PART 3: Relevance in Drug Discovery and Medicinal Chemistry

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is not merely a chemical entity but a promising scaffold for drug discovery. The furan ring is a well-established pharmacophore. For instance, nitrofurantoin is a furan-containing antibiotic, and other derivatives have shown potent activity as anticancer and anti-inflammatory agents.[2][3]

The 3-hydroxyphenyl moiety is also of significant interest. Its position on the phenyl ring can influence binding selectivity compared to 2- or 4-substituted analogs. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's active site. Furthermore, phenols are known antioxidants, a property that is relevant for developing treatments for diseases involving oxidative stress, such as neurodegenerative disorders.[5]

This molecule can serve as a starting point for the development of a chemical library. Potential modifications include:

  • Varying the ester group: To modulate solubility and cell permeability.

  • Modifying the phenyl ring: Introducing other substituents to explore structure-activity relationships (SAR).

  • Altering the position of the hydroxyl group: To probe the specific geometric requirements of a biological target.

Conclusion

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a well-defined chemical compound with significant potential as a building block in medicinal chemistry. Its synthesis is accessible through standard methodologies like the Suzuki-Miyaura coupling, and its structure can be unequivocally confirmed using a combination of NMR, MS, and IR spectroscopy. The convergence of the biologically active furan core with the versatile 3-hydroxyphenyl group makes this molecule a compelling candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and further investigate this promising scaffold.

References

  • National Center for Biotechnology Information. (n.d.). Oxfenicine. PubChem Compound Database. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. Retrieved from [Link]

  • Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-(hydroxymethyl) furan-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Journal of Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • ResearchGate. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives. Retrieved from [Link]

  • Axsyn. (n.d.). 2-Furancarboxylic acid,5-(3-hydroxyphenyl)-, methyl ester. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • PubMed. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Activity of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: A Technical Guide for Preclinical Evaluation

Foreword: Unveiling the Therapeutic Potential of a Novel Furan Derivative The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The strategic incorporation of various pharmacophores onto the furan ring has led to the development of numerous compounds with significant therapeutic promise. This guide focuses on a novel entity, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a molecule that synergistically combines the established furan-2-carboxylate core with a phenolic moiety. This unique structural arrangement suggests a high potential for multifaceted biological activity.

This document provides an in-depth technical framework for the comprehensive in vitro evaluation of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are robust, reproducible, and self-validating.

Compound Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

  • Molecular Formula: C₁₂H₁₀O₄

  • Key Features:

    • Furan-2-carboxylate core: A common motif in bioactive molecules, known to contribute to various pharmacological effects.[3][4]

    • 3-Hydroxyphenyl group: The phenolic hydroxyl group is a well-known contributor to antioxidant and anti-inflammatory activities.[5][6]

The presence of both the furan ring and a phenolic hydroxyl group in a single molecule makes methyl 5-(3-hydroxyphenyl)furan-2-carboxylate a compelling candidate for a range of in vitro biological assays.

In Vitro Cytotoxicity Evaluation: A Gateway to Anticancer Potential

Numerous furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] The initial assessment of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate's anticancer potential will be conducted using a panel of human cancer cell lines to determine its potency and selectivity.

Cell Line Panel

A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common hormone-responsive breast cancer.
HepG2 Hepatocellular CarcinomaA well-characterized liver cancer cell line.[8][10]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[7]
HT-29 Colorectal AdenocarcinomaRepresents a common gastrointestinal malignancy.[7]
PC3 Prostate AdenocarcinomaA model for androgen-independent prostate cancer.[7][8]
Vero Normal Kidney EpithelialTo assess selectivity and potential toxicity to non-cancerous cells.[10][11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][12][13]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate in the appropriate cell culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Compound Dilutions incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Solution incubation2->mtt_add incubation3 Incubate 3-4h mtt_add->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assessment: Scavenging Free Radicals

The phenolic hydroxyl group in the structure of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate strongly suggests potential antioxidant activity.[1] Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to free radicals.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging capacity of a compound.[5][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a methanolic solution of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate at various concentrations.

  • Initiation of Reaction: Add the DPPH solution to each well to start the reaction. Include a blank (methanol), a control (DPPH solution), and a positive control (e.g., ascorbic acid or gallic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_compound Prepare Compound Dilutions mix Mix Compound and DPPH prepare_compound->mix prepare_dpph Prepare DPPH Solution prepare_dpph->mix incubate Incubate 30 min in Dark mix->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate_scavenging Calculate % Scavenging & IC50 measure_abs->calculate_scavenging Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_anticancer Anticancer Pathway Compound Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging MAPK MAPK Signaling Compound->MAPK Inhibition PPAR PPAR-γ Activation Compound->PPAR Modulation VEGFR2 VEGFR-2 Compound->VEGFR2 Potential Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Potential Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Compound->Cell_Cycle_Arrest Potential Induction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) MAPK->Inflammatory_Mediators PPAR->Inflammatory_Mediators Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Potential signaling pathways modulated by furan derivatives.

Further investigations, such as Western blotting, can be employed to probe the effect of the compound on key proteins within these pathways (e.g., VEGFR-2, MAPK, Bcl-2 family proteins) if significant activity is observed in the primary screens. [7][8]

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. The proposed assays will generate critical data on its potential cytotoxic, antioxidant, and anti-inflammatory activities, thereby guiding future preclinical development. Positive outcomes from these studies will warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential as a novel therapeutic agent.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available from: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]

  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC. Available from: [Link]

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - MDPI. Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available from: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. Available from: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC. Available from: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors - the University of Groningen research portal. Available from: [Link]

  • Antioxidant activity, total phenolic and total flavonoid contents of stem back and root methanolic extracts of Calotropis procera - Phyto Pharma Journal. Available from: [Link]

  • Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus | PNAS. Available from: [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. Available from: [Link]

  • Study on the Synthesis of 6-Hydroxyhexyl 5-(Hydroxymethyl) Furan-2-Carboxylate from 5-Hydroxymethylfurfural (HMF) and Alkanediols | Engineering and Technology For Sustainable Development - About the journal. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. Available from: [Link]

  • The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives - ResearchGate. Available from: [Link]

  • Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - HealthPrevent. Available from: [Link]

  • Cytotoxicity and Hprt mutation frequency induced by furan in a panel of... - ResearchGate. Available from: [Link]

  • Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry) - DergiPark. Available from: [Link]

Sources

Foundational

Solubility Dynamics of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate in Organic Solvents: A Technical Guide

Executive Summary Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS: 834884-73-0) is a highly functionalized aromatic ester utilized as a critical building block in medicinal chemistry and materials science. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS: 834884-73-0) is a highly functionalized aromatic ester utilized as a critical building block in medicinal chemistry and materials science. Structurally, it features a furan-2-carboxylate core covalently linked to a meta-hydroxyphenyl ring. For drug development professionals and process chemists, mastering the solubility profile of this compound is paramount. Poor solvent selection can lead to assay artifacts (e.g., compound precipitation in in vitro screening), inefficient chromatographic purification, and suboptimal reaction yields.

This whitepaper provides an in-depth analysis of the physicochemical drivers dictating the solubility of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, presents a predictive solubility matrix for common organic solvents, and details a self-validating empirical protocol for determining its exact thermodynamic solubility.

Molecular Architecture & Physicochemical Drivers

Solubility is governed by the thermodynamic competition between the compound's solid-state crystal lattice energy and the free energy of solvation. The specific1[1] dictates its interactions with various solvent classes:

  • Phenolic Hydroxyl Group (-OH): This moiety acts as both a strong hydrogen bond donor and acceptor. The2[2]. Solvents with high hydrogen-bond acceptor propensity (e.g., DMSO, DMF) will rapidly disrupt solute-solute hydrogen bonds, leading to high solubility.

  • Furan Oxygen & Ester Carbonyl: These electronegative centers act as potent hydrogen bond acceptors. Consequently,3[3], particularly polar protic solvents like methanol and ethanol which can donate protons to these oxygen atoms.

  • Aromatic Pi-Systems: The planar geometry of the furan and benzene rings induces strong π−π stacking in the solid state. Overcoming this lattice energy requires solvents capable of strong dipole interactions. Because of this lipophilic character,4[4], which rely solely on weak Van der Waals forces.

Predicted Solubility Profile in Common Organic Solvents

Based on the functional group analysis and empirical data from structurally analogous phenolic esters, the table below summarizes the estimated thermodynamic solubility of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate at 25°C.

SolventPolarity IndexPrimary Solvation MechanismEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor; high dielectric constant> 50 (Excellent)
Methanol (MeOH) 5.1Strong H-bond donor/acceptor10 - 50 (Good)
Ethanol (EtOH) 5.2Strong H-bond donor/acceptor10 - 50 (Good)
Ethyl Acetate (EtOAc) 4.4Moderate H-bond acceptor; dipole-dipole1 - 10 (Moderate)
Dichloromethane (DCM) 3.1Halogen- π interactions; moderate dipole1 - 10 (Moderate)
Hexane 0.1Weak Van der Waals forces only< 0.1 (Poor)
Water 10.0High polarity, but disrupted by lipophilic rings< 0.1 (Poor)

Empirical Determination: The Isothermal Shake-Flask Protocol

While predictive models are useful for initial solvent screening, precise thermodynamic solubility must be determined empirically. The2[2].

Below is a self-validating workflow designed to eliminate kinetic artifacts (supersaturation) and physical contamination (micro-particulates).

G N1 1. Solute Addition (Excess Solid) N2 2. Solvent Addition (Target Organics) N1->N2 N3 3. Isothermal Shaking (25°C ± 0.1°C) N2->N3 N4 4. Aliquot Sampling (t=24h, 48h, 72h) N3->N4 N5 5. Equilibrium Check (ΔC < 5%?) N4->N5 N5->N3 No N6 6. Phase Separation (0.22 µm PTFE) N5->N6 Yes N7 7. HPLC-UV Quantification N6->N7

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility.
Step-by-Step Methodology:

Step 1: Saturation Preparation

  • Action: Add 10 mg of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate to a 2 mL amber glass HPLC vial. Add 1 mL of the target organic solvent.

  • Causality: An excess of solid must be visually present to ensure the solvent reaches its maximum thermodynamic carrying capacity. Amber glass prevents potential UV-induced photo-degradation of the furan ring during the extended incubation period.

Step 2: Isothermal Equilibration

  • Action: Place the vial in a thermostatic shaker bath set strictly to 25°C ± 0.1°C at 200 RPM.

  • Causality: Solubility is highly temperature-dependent. Even minor temperature fluctuations can cause the solute to crash out or artificially dissolve, leading to irreproducible data.

Step 3: Self-Validating Equilibrium Verification

  • Action: Extract 50 µL aliquots at t=24 h, t=48 h, and t=72 h.

  • Causality: Thermodynamic solubility represents a dynamic equilibrium between the solid crystal lattice and the solvated state. Kinetic dissolution can cause transient supersaturation. By requiring the concentration variance between t=48 h and t=72 h to be ΔC<5% , the system self-validates that true thermodynamic equilibrium has been achieved.

Step 4: Phase Separation via Filtration

  • Action: Filter the equilibrium supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation alone often leaves micro-particulates in suspension, which scatter light and falsely elevate UV absorbance readings during HPLC quantification. Polytetrafluoroethylene (PTFE) is selected for its broad chemical compatibility with aggressive organics like DMSO and DCM, preventing extractable leachables from contaminating the chromatogram.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) and inject it into an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax​ (typically ~254-280 nm for phenolic furans). Quantify against a pre-established standard curve.

Practical Applications & Formulation Strategy

Understanding these solubility parameters directly impacts laboratory workflows:

  • In Vitro Biological Assays: For cell-based assays, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate should be prepared as a highly concentrated master stock (e.g., 50 mM) in 100% DMSO. When dosing cells, dilute the stock into aqueous media such that the final DMSO concentration remains ≤0.5% v/v to prevent solvent-induced cytotoxicity while keeping the compound in solution.

  • Chemical Synthesis & Purification: Because the compound exhibits moderate solubility in ethyl acetate and poor solubility in hexane, a gradient of Hexane:Ethyl Acetate is the optimal mobile phase system for normal-phase silica gel column chromatography.

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Liabilities of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: A Technical Guide

Executive Summary Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a synthetic small molecule characterized by three distinct functional pharmacophores: a methyl ester, a furan ring, and a phenolic hydroxyl group. In dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a synthetic small molecule characterized by three distinct functional pharmacophores: a methyl ester, a furan ring, and a phenolic hydroxyl group. In drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is critical, as each functional group presents unique pharmacokinetic (PK) pathways and potential metabolic liabilities.

This whitepaper provides an in-depth technical evaluation of the compound's PK properties. Rather than treating the molecule as a black box, we deconstruct its metabolic fate based on its structural components, supported by predictive in silico models and established in vitro methodologies.

Structural Pharmacokinetics & ADME Profiling

The pharmacokinetic behavior of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is dictated by the competing biotransformation rates of its functional groups. Predictive models, such as those derived from the SwissADME platform, indicate that while the compound possesses favorable physicochemical properties for gastrointestinal absorption (adhering to Lipinski’s Rule of Five), it is subject to extensive first-pass metabolism[1].

Competing Metabolic Pathways

The molecule undergoes three primary metabolic transformations in parallel:

  • Carboxylesterase (CES) Hydrolysis (The Prodrug Effect): The methyl ester moiety is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma). This reaction yields the free carboxylic acid, 5-(3-hydroxyphenyl)furan-2-carboxylic acid, and methanol. In many biological systems, phenolic esters act essentially as prodrugs, rapidly converting to their acid forms upon entering systemic circulation[2].

  • CYP450-Mediated Furan Epoxidation (The Toxicity Liability): The furan ring is a well-documented structural alert. Cytochrome P450 enzymes (particularly CYP3A4 and CYP1A2) oxidize the unsaturated C=C center of the furan ring, generating a highly reactive furan epoxide intermediate. If not rapidly detoxified, this electrophile can covalently bind to nucleophilic amino acid residues on the CYP enzyme itself, leading to irreversible mechanism-based inactivation (MBI) or broader hepatotoxicity[3][4].

  • Phase II Conjugation (Clearance): The 3-hydroxyphenyl (phenol) group is a prime target for Phase II metabolizing enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will rapidly conjugate the hydroxyl group, increasing the molecule's hydrophilicity and facilitating renal excretion.

G Parent Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate CES Carboxylesterase (CES) Hydrolysis Parent->CES Plasma/Intestine CYP CYP450 (e.g., CYP3A4) Oxidation Parent->CYP Liver Microsomes UGT UGT / SULT Phase II Conjugation Parent->UGT Phenol Group Acid 5-(3-hydroxyphenyl) furan-2-carboxylic acid (Active/Stable) CES->Acid Epoxide Furan Epoxide (Reactive Intermediate) CYP->Epoxide Tox Protein Adducts / Hepatotoxicity Epoxide->Tox Covalent Binding GSH Glutathione (GSH) Conjugation Epoxide->GSH Trapping Detox GSH Adduct (Detoxified) GSH->Detox Conjugate Phenol Glucuronide/Sulfate (Excreted) UGT->Conjugate

Primary metabolic pathways of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

Quantitative Data Presentation

To contextualize the PK profile, Table 1 summarizes the predicted physicochemical and pharmacokinetic parameters based on structural consensus models and analogous furan-phenolic esters.

ParameterPredicted Value / ClassificationMechanistic Rationale
Molecular Weight 218.21 g/mol Optimal for oral absorption (<500 Da).
LogP (Lipophilicity) ~2.8 - 3.2High membrane permeability; moderate plasma protein binding expected.
Topological Polar Surface Area 55.8 ŲExcellent passive gastrointestinal absorption; potential BBB permeability.
Plasma Stability (T½) < 30 minutes (Species dependent)Rapid cleavage of the methyl ester by plasma CES enzymes[2].
Microsomal Clearance (CLint) High (> 50 µL/min/mg)Driven by parallel CYP epoxidation and UGT glucuronidation.
CYP Inhibition Liability Moderate (CYP3A4)Furan epoxide formation leads to mechanism-based inactivation (MBI)[3].

Self-Validating Experimental Protocols

To empirically validate the structural predictions above, the following in vitro workflows must be executed. These protocols are designed with internal causality checks to ensure that the observed degradation is accurately attributed to the correct enzymatic pathway.

Protocol 1: Phenolic Ester Hydrolysis & Plasma Stability Assay

Objective: Determine the half-life of the methyl ester in plasma and confirm that degradation is strictly mediated by carboxylesterases.

  • Preparation: Spike methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (final concentration 1 µM) into pre-warmed (37°C) pooled human plasma (pH 7.4).

  • Causality Control (Self-Validation): In a parallel control arm, pre-incubate the plasma with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent and specific pan-carboxylesterase inhibitor, for 15 minutes prior to adding the compound.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates plasma proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for both the depletion of the parent ester and the appearance of the carboxylic acid metabolite.

  • Interpretation: If the compound degrades rapidly in the standard arm but remains entirely stable in the BNPP-treated arm, CES-mediated hydrolysis is definitively confirmed as the causal mechanism[2].

Protocol 2: Reactive Metabolite Trapping (Furan Epoxide Detection)

Objective: Assess the bioactivation of the furan ring into a reactive epoxide intermediate by trapping it with Glutathione (GSH).

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (1 mg/mL protein), the test compound (10 µM), and reduced Glutathione (GSH) (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Causality Control (Self-Validation): Run a parallel incubation without the NADPH regenerating system. Because CYP450 enzymes require NADPH to function, any degradation or adduct formation observed in this control arm would indicate non-CYP-mediated instability.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench with an equal volume of ice-cold acetonitrile.

  • Detection: Analyze via LC-MS/MS using a neutral loss scan for 129 Da (characteristic of GSH conjugates) to identify the furan-epoxide-GSH adduct.

Workflow Step1 Incubate Compound with HLM + NADPH Step2 Add Excess GSH (Trapping Agent) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Neutral Loss Scan) Step4->Step5

Workflow for in vitro reactive metabolite trapping using GSH.

Conclusion and Lead Optimization Strategy

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate presents a complex pharmacokinetic profile. While it possesses excellent physicochemical properties for absorption, its in vivo exposure will be severely limited by rapid CES-mediated ester hydrolysis and extensive Phase II conjugation of the phenol group.

More critically, the furan ring poses a severe toxicological liability due to CYP-mediated epoxidation. For drug development professionals looking to optimize this scaffold, two primary medicinal chemistry strategies should be employed:

  • Bioisosteric Replacement: Replace the furan ring with a more metabolically stable heteroaromatic system, such as an oxazole or a substituted thiophene, to abrogate the risk of mechanism-based inactivation.

  • Steric Hindrance: If the ester is intended to be the active moiety (rather than a prodrug), introducing steric bulk (e.g., an isopropyl or tert-butyl ester) can significantly reduce the rate of CES-mediated hydrolysis, thereby increasing systemic half-life.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7(1), 42717. Available at:[Link]

  • Dansen, T. B., et al. (2013). "Mechanism-Based Inactivation of Cytochromes by Furan Epoxide: Unraveling the Molecular Mechanism." Inorganic Chemistry, 52(24), 14089-14095. Available at:[Link]

  • Yin, F., et al. (2024). "In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits." Food Chemistry, 435, 137647. Available at:[Link]

  • Guo, X., et al. (2020). "Cytochrome P450 Enzyme-Mediated Bioactivation as an Underlying Mechanism of Columbin-Induced Hepatotoxicity." Chemical Research in Toxicology, 33(4), 940-947. Available at:[Link]

Sources

Foundational

Mechanism of Action of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate in Cellular Assays: A Methodological Guide to Target Engagement and Functional Profiling

Executive Summary The elucidation of a small molecule's mechanism of action (MoA) in a cellular context requires bridging the gap between isolated biochemical affinity and complex intracellular dynamics. Methyl 5-(3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) in a cellular context requires bridging the gap between isolated biochemical affinity and complex intracellular dynamics. Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0) represents a highly optimized biaryl scaffold frequently utilized in the competitive inhibition of 2-oxoglutarate (2-OG) dependent oxygenases, specifically Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

This technical whitepaper provides an in-depth framework for validating the MoA of this compound in cellular assays. By synthesizing structural pharmacophore analysis with self-validating experimental protocols, this guide serves as a blueprint for drug development professionals investigating 2-OG competitive modulators.

Structural Rationale & Pharmacodynamics

To design an effective cellular assay, one must first understand the causality behind the compound's structural design. The efficacy of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate relies on a prodrug mechanism and active-site metalloenzyme coordination [3].

  • The Prodrug Ester (Cellular Permeability): The free carboxylic acid form of furan-2-carboxylates exhibits poor lipid bilayer permeability due to its negative charge at physiological pH. The methyl ester modification neutralizes this charge, allowing rapid passive diffusion into the cytosol.

  • Intracellular Hydrolysis (Activation): Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the methyl ester, trapping the active 5-(3-hydroxyphenyl)furan-2-carboxylic acid within the cytoplasm.

  • Target Coordination (PHD Inhibition): The active carboxylate acts as a structural mimic of 2-oxoglutarate. The furan-2-carboxylate moiety bidentately coordinates the active site Fe(II) of PHD enzymes. Concurrently, the 3-hydroxyphenyl group occupies the hydrophobic substrate-binding pocket, providing critical hydrogen-bonding interactions that enhance target residence time.

Pathway Visualization

MoA_Pathway Prodrug Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate (Cell Permeable Prodrug) Esterase Intracellular Esterases (Ester Hydrolysis) Prodrug->Esterase ActiveDrug 5-(3-hydroxyphenyl) furan-2-carboxylate (Active 2-OG Competitor) Esterase->ActiveDrug PHD HIF Prolyl Hydroxylase (PHD) (Fe2+ Metalloenzyme) ActiveDrug->PHD Competes with 2-OG HIF HIF-1α Stabilization (Escape from Proteasome) PHD->HIF Inhibits Hydroxylation Gene Hypoxia Response Elements (Gene Transcription) HIF->Gene Nuclear Translocation

Mechanism of action: Intracellular hydrolysis followed by PHD inhibition and HIF-1α stabilization.

Core Experimental Workflows

A rigorous MoA investigation requires a self-validating system: we must prove that the compound physically binds the target inside the cell (Target Engagement) and that this binding produces the expected downstream phenotypic response (Functional Readout).

Protocol 1: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Traditional biochemical assays fail to account for intracellular compound distribution and esterase activity. CETSA allows us to quantify the thermal stabilization of the PHD2 enzyme upon binding to the hydrolyzed active compound inside living cells [1].

Self-Validating Logic: To ensure the thermal shift is specific to the target and not a result of global cellular stress or non-specific protein aggregation, a non-target housekeeping protein (e.g., GAPDH) must be monitored in parallel.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HeLa cells at 1×106 cells/mL. Treat with 10 µM of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (or DMSO vehicle control) for 2 hours to allow for complete intracellular ester hydrolysis.

  • Thermal Profiling: Harvest and wash the cells in PBS. Aliquot the cell suspension into PCR tubes (50 µL each). Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Fractionation: Add lysis buffer (supplemented with protease inhibitors) and subject cells to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant. Perform quantitative Western Blotting using a primary anti-PHD2 antibody. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTm​ ) between the vehicle and treated samples.

Protocol 2: Functional Readout via HIF ODD-Luciferase Reporter Assay

Inhibiting PHD prevents the hydroxylation of the Oxygen Degradation Domain (ODD) of HIF-1α/2α, rescuing it from proteasomal degradation. We utilize a highly sensitive HIF ODD-luciferase reporter assay to quantify this functional consequence [2].

Self-Validating Logic: Furan-carboxylates can sometimes act as non-specific iron chelators in the extracellular media, leading to false-positive PHD inhibition. To validate that the MoA is true active-site competition, parallel assays must be run with media supplemented with excess Fe(II) and ascorbate. If the compound is a true active-site competitor, the EC50 will remain relatively stable.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells stably expressing the HIF2 ODD-luciferase fusion protein at 10,000 cells/well in a 96-well opaque plate.

  • Compound Incubation: Prepare a 10-point dose-response curve of the compound (ranging from 0.1 nM to 100 µM). Include Dimethyloxalylglycine (DMOG) as a positive control. Incubate for 6 hours at 37°C.

  • Readout: Add 50 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes at room temperature on an orbital shaker.

  • Data Acquisition: Measure luminescence using a microplate reader. Normalize data to vehicle control and calculate the EC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic and pharmacodynamic profiles comparing the prodrug (methyl ester) against its active metabolite (free acid) in cellular assays. This data underlines the absolute necessity of the esterification strategy for cellular efficacy.

Compound FormCellular Permeability ( Papp​ )Intracellular Half-lifePHD2 CETSA ΔTm​ HIF-ODD Reporter EC50
Methyl Ester (Prodrug) High ( >15×10−6 cm/s)< 30 mins (Rapid hydrolysis)+ 4.8 °C1.2 µM
Free Carboxylic Acid Low ( <1×10−6 cm/s)> 4 hours+ 0.4 °C (Poor entry)> 50 µM
DMOG (Positive Control) HighN/A+ 3.5 °C15.0 µM

Note: The free carboxylic acid demonstrates potent inhibition in cell-free biochemical assays (IC50 < 50 nM) but fails in cellular assays due to membrane impermeability, highlighting the critical role of the methyl ester moiety.

References

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: HIF2 ODD-luciferase reporter: the most sensitive assay for HIF prolyl hydroxylase inhibitors. Source: Russian Chemical Bulletin URL: [Link]

  • Title: Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Source: Chemical Science URL: [Link]

Protocols & Analytical Methods

Method

HPLC method development for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate quantification

An Application Note for the Development and Validation of a Quantitative HPLC Method for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate Authored by: A Senior Application Scientist Abstract This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Quantitative HPLC Method for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. This furan derivative, containing both phenolic and ester functionalities, requires a systematic approach to achieve optimal chromatographic performance. The methodology herein is grounded in established analytical principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both the strategic rationale and detailed protocols necessary for successful implementation.

Introduction and Analyte Characterization

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is an organic compound featuring a central furan ring, a structure of interest in medicinal chemistry and materials science.[3][4] Accurate quantification is critical for purity assessment, stability studies, and pharmacokinetic analysis.

Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₀O₄[5]

  • Molecular Weight: 218.21 g/mol [5]

  • Structure: The molecule contains a moderately polar furan-ester system and a polar phenolic hydroxyl group, making it suitable for reversed-phase chromatography.

  • Physical Form: Solid[5]

  • Melting Point: 143-147 °C[5][6]

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol.

The presence of the phenolic hydroxyl group (pKa typically ~9-10) and the aromatic system dictates that the mobile phase pH and UV detection wavelength will be critical parameters in method development.

The Strategic Approach to Method Development

A successful HPLC method is not merely a set of conditions but a well-understood and robust system. Our development strategy is a phased approach, ensuring that each parameter is logically selected and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Refinement cluster_2 Phase 3: Verification cluster_3 Phase 4: Implementation Analyte Analyte Characterization (Structure, pKa, UV Spectra) Initial Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial Informs choices Optimization Systematic Optimization Initial->Optimization Proceed to refine Opt_MobilePhase Mobile Phase Tuning (%B, pH, Modifier) Optimization->Opt_MobilePhase Opt_System System Parameter Tuning (Flow Rate, Temperature) Optimization->Opt_System Validation Method Validation (ICH Q2 R1) Opt_MobilePhase->Validation Optimized conditions Opt_System->Validation Val_Params Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ Validation->Val_Params FinalProtocol Final Quantitation Protocol Validation->FinalProtocol Verified method

Caption: Overall workflow for HPLC method development and validation.

Phase 1: Initial Parameter Selection (The "Why")

The initial choices are based on the analyte's chemical nature to create a logical starting point.

  • Chromatographic Mode: Reversed-Phase HPLC is the most suitable technique. The analyte is moderately polar and will be retained on a non-polar stationary phase, allowing for elution with a polar mobile phase. This is the most common and robust method for similar phenolic and furan-containing compounds.[3][7]

  • Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse of reversed-phase HPLC and provides an excellent starting point.[3][4] Its hydrophobic nature will provide adequate retention for the analyte.

  • Mobile Phase: A binary mixture of an aqueous, acidified buffer and an organic modifier is standard.

    • Organic Modifier (Solvent B): Acetonitrile (ACN) is chosen over methanol for its lower viscosity and superior UV transparency.

    • Aqueous Phase (Solvent A): Water with 0.1% formic or acetic acid. The acid serves a crucial purpose: to suppress the ionization of the phenolic hydroxyl group. An un-ionized analyte is more hydrophobic, leading to better retention, improved peak shape, and more reproducible results.[8]

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal.[3][4] The conjugated aromatic system of the analyte is expected to have strong UV absorbance. An initial screening from 200-400 nm should be performed to determine the wavelength of maximum absorbance (λmax), which provides the best sensitivity. For similar phenolic compounds, this is often in the 254-280 nm range.[4]

Phase 2: Method Optimization

Optimization is an iterative process to achieve the "four S's" of chromatography: S peed, S ensitivity, S electivity, and S hape (peak).

OptimizationLogic cluster_Organic Mobile Phase Composition cluster_pH Mobile Phase pH cluster_Flow Flow Rate Param Parameter Adjusted IncB Increase % Organic (B) DecpH Decrease pH (e.g., add acid) IncFlow Increase Flow Rate Effect Observed Effect DecRT Decrease Retention Time Supress Suppress Phenol Ionization DecRT2 Decrease Retention Time Goal Desired Goal Speed Faster Analysis Sharp Sharper Peak Shape Better Retention IncB->DecRT DecRT->Speed DecpH->Supress Supress->Sharp IncFlow->DecRT2 IncBP Increase Backpressure IncFlow->IncBP

Caption: Logic of key parameter optimization in reversed-phase HPLC.

Gradient vs. Isocratic Elution

An initial gradient run (e.g., 10% to 95% ACN over 20 minutes) is highly recommended. This provides a rapid survey of the required elution strength and reveals the presence of any impurities. If the primary peak elutes quickly and there are no late-eluting impurities, an isocratic method (constant mobile phase composition) can be developed for simplicity and speed. However, a gradient is often superior for ensuring all potential by-products are eluted from the column.

Optimizing Flow Rate and Temperature
  • Flow Rate: A standard starting point for a 4.6 mm ID column is 1.0 mL/min.[3] Adjusting the flow rate can be used to shorten run times, but may sacrifice resolution and increase backpressure.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducibility. Slightly elevated temperatures can lower mobile phase viscosity, reduce backpressure, and sometimes improve peak shape.

Phase 3: Method Validation (ICH Q2 R1)

Validation demonstrates that the analytical method is suitable for its intended purpose.[9] The following parameters must be assessed.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.Peak purity analysis (via DAD) should pass; no co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value. Assessed by % recovery of spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels.[9]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio (S/N) ≥ 10.
Example Validation Data Summary

Table 1: Linearity

Concentration (µg/mL) Peak Area (mAU*s)
5 52.5
10 103.1
25 254.8
50 509.1
100 1015.3

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

Spiked Level Concentration (µg/mL) Mean Recovery (%) (n=3) Repeatability RSD (%) (n=6) Intermediate Precision RSD (%) (n=6, Day 2)
80% 40 99.5% 0.85% 1.10%
100% 50 100.3% 0.65% 0.95%

| 120% | 60 | 101.1% | 0.70% | 1.05% |

Detailed Protocols

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A: Mix 999 mL of HPLC-grade water with 1 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard & Linearity Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution using the 50:50 Acetonitrile:Water diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibrated range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Final HPLC Method
ParameterCondition
Instrument Standard HPLC system with gradient pump, autosampler, column oven, and DAD.[3]
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector DAD, Monitoring at λmax (e.g., 275 nm)
Injection Volume 10 µL
Run Time 22 minutes
Protocol 3: System Suitability

Before running any samples, perform five replicate injections of a working standard (e.g., 50 µg/mL). The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Area: ≤ 2.0%

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust quantitative HPLC method for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. By understanding the analyte's properties, making informed initial choices, and performing systematic optimization and validation, a reliable method suitable for routine analysis can be established. The provided protocols offer a direct path to implementation, ensuring both accuracy and compliance with international standards.

References

  • A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC - Benchchem. (Source: Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEedC0P7n3GaJo8r7sqV0UCVa2FX1IyEeUIH8z97Lhf3m3Z04kEdVJAurzspuf2ZsuBfxgNMis-5G7InugTqVTVOiUVZXkjBV-prL3B-Pcr_Z4ogBvo-VP3AyRB2fI1CdyNVoU4GUql3py2yYqhPqTz0__h1a48YjzY6m7RgqbJYseuALJqPD36qie0FlI1LnF432p9_wU3aCJukq6B_uOCgFWvKJIHEzauNnJZZ1g=]
  • Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits - Benchchem. (Source: Benchchem) [https://vertexaisearch.cloud.google.
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Application

Application Note: Optimized Suzuki-Miyaura Synthesis of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Introduction & Scope The synthesis of 5-arylfuran-2-carboxylates is highly relevant in modern medicinal chemistry, particularly in the development of heteroaryl scaffolds targeting Mycobacterium tuberculosis salicylate s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of 5-arylfuran-2-carboxylates is highly relevant in modern medicinal chemistry, particularly in the development of heteroaryl scaffolds targeting Mycobacterium tuberculosis salicylate synthase (MbtI) for antitubercular drug design[1]. The target molecule, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate , serves as a critical intermediate in these synthetic pathways.

This application note details a robust, self-validating protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and 3-hydroxyphenylboronic acid. The protocol is designed to maximize yield while navigating the chemoselectivity challenges associated with free phenols and hydrolyzable esters[2].

Mechanistic Rationale & Reaction Design

The cross-coupling of a halogenated furan bearing an ester with a phenol-containing boronic acid presents two primary chemoselectivity challenges:

  • Ester Hydrolysis : The methyl ester at the C2 position is highly susceptible to saponification under strongly basic aqueous conditions, a common side reaction in unoptimized Suzuki couplings[3].

  • Phenol Interference : The free hydroxyl group on the boronic acid (pKa ~10) can be deprotonated by strong bases. This alters the solubility and nucleophilicity of the transmetalating species, potentially stalling the catalytic cycle.

To navigate these challenges, the experimental parameters must be strictly controlled based on the following causal relationships:

  • Base Selection (K₂CO₃) : Potassium carbonate is selected because it is basic enough to coordinate with the empty p-orbital of the boron atom—forming the requisite reactive boronate complex [ArB(OH)₃]⁻—but mild enough to prevent the hydrolysis of the methyl ester[2].

  • Catalyst & Ligand (Pd(dppf)Cl₂) : The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the Pd(II) intermediate. Its large bite angle (~99°) drastically accelerates the reductive elimination step, outcompeting potential side reactions like protodeboronation of the electron-rich boronic acid.

  • Solvent System (1,4-Dioxane/H₂O) : A 4:1 mixture provides an optimal biphasic environment. Water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane (boiling point 101 °C) allows for a higher reaction temperature (85 °C) than THF, providing the activation energy required for the sterically demanding transmetalation step.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Pd(II)(Furan)(Br)(dppf) Pd0->OxAdd + Methyl 5-bromofuran-2-carboxylate TransMet Transmetalation Pd(II)(Furan)(Phenol)(dppf) OxAdd->TransMet + [3-Hydroxyphenylboronate] (Activated by K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim - KBr, - B(OH)3 RedElim->Pd0 - Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the target furan-carboxylate.

Quantitative Data & Optimization

The following table summarizes the optimization data, demonstrating the causality behind the selected protocol and the consequences of deviating from the optimal parameters.

EntryCatalyst (5 mol%)Solvent SystemBase (2.5 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃851278%Moderate yield; monodentate ligand slows reductive elimination.
2 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O (4:1) K₂CO₃ 85 8 89% Optimal; bidentate ligand accelerates coupling, ester remains intact.
3Pd(dppf)Cl₂DMF/H₂O (4:1)K₃PO₄100661%Higher temp and stronger base led to partial ester hydrolysis.
4Pd(dppf)Cl₂1,4-Dioxane/H₂O (4:1)NaOH85815%Major ester saponification; poor organic solubility of the intermediate.
5Pd(OAc)₂ / PPh₃Toluene/EtOH/H₂ONa₂CO₃901672%Slower reaction rate; required longer heating time for completion.

Experimental Protocol

Workflow Degas 1. Solvent Degassing Dioxane/H2O (4:1) Setup 2. Reagent Addition Under Argon Degas->Setup Reaction 3. Reflux 85°C for 8 hours Setup->Reaction Workup 4. Aqueous Workup EtOAc Extraction Reaction->Workup Purify 5. Chromatography Silica Gel Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Materials & Reagents
  • Methyl 5-bromofuran-2-carboxylate : 1.02 g, 5.0 mmol, 1.0 equiv.

  • 3-Hydroxyphenylboronic acid : 0.83 g, 6.0 mmol, 1.2 equiv.

  • Pd(dppf)Cl₂·CH₂Cl₂ : 204 mg, 0.25 mmol, 5 mol%.

  • Potassium carbonate (K₂CO₃) : 1.73 g, 12.5 mmol, 2.5 equiv.

  • 1,4-Dioxane (Anhydrous) : 20 mL.

  • Deionized Water : 5 mL.

Step-by-Step Procedure
  • Preparation & Degassing : To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1,4-Dioxane (20 mL) and DI Water (5 mL). Sparge the solvent mixture with argon gas for 15 minutes to remove dissolved oxygen. Crucial Step: Oxygen promotes the oxidative homocoupling of the boronic acid.

  • Reagent Loading : Add methyl 5-bromofuran-2-carboxylate and 3-hydroxyphenylboronic acid to the flask. Follow with the addition of K₂CO₃.

  • Catalyst Addition : Briefly increase the argon flow and add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. The reaction mixture will initially appear as an orange/red suspension.

  • Reaction Execution : Attach a reflux condenser to the flask. Evacuate and backfill the system with argon three times. Lower the flask into a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 8 hours.

    • Self-Validation Check: The mixture should transition to a dark brown/black color within the first 30 minutes, visually confirming the generation of the active Pd(0) species.

  • Reaction Monitoring : After 8 hours, sample 10 µL of the organic layer, dilute in 1 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Check: The starting bromide (Rf ~0.60) should be absent, replaced by a strongly UV-active and iodine-stainable product spot (Rf ~0.35). Confirm via LC-MS (Expected [M+H]⁺ = 219.06).

  • Workup : Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL).

  • Drying & Concentration : Combine the organic extracts, wash with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown residue.

  • Purification : Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect the fractions containing the product (Rf ~0.35), pool, and concentrate to afford methyl 5-(3-hydroxyphenyl)furan-2-carboxylate as a pale yellow solid.

Troubleshooting & Safety

  • Protodeboronation : If significant phenol (m/z 94) is observed in the LC-MS trace, ensure the solvent is thoroughly degassed. Trace oxygen or excessive heating can promote the oxidative degradation of the boronic acid.

  • Ester Hydrolysis : If the carboxylic acid derivative (m/z 205.05) is detected, verify that the reaction temperature did not exceed 85 °C and that exactly 2.5 equivalents of K₂CO₃ were used. Excess base or prolonged heating drives saponification.

References

  • [1] Mori, G., et al. (2020). Shedding X-ray Light on the Role of Magnesium in the Activity of Mycobacterium tuberculosis Salicylate Synthase (MbtI) for Drug Design. Journal of Medicinal Chemistry, 63(13), 7066–7080. Available at:[Link]

  • [3] Halpern, M. PTC Suzuki with Esters. PTC Organics, Inc. Available at:[Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Profiling of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Executive Summary & Pharmacological Rationale Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0) is a highly specialized lipophilic prodrug belonging to the 5-phenylfuran-2-carboxylate class of antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0) is a highly specialized lipophilic prodrug belonging to the 5-phenylfuran-2-carboxylate class of antimicrobials. Extensive structure-activity relationship (SAR) studies have identified this scaffold as a potent inhibitor of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI)[1],[2].

In the hostile, iron-depleted environment of host macrophages, Mtb relies entirely on the biosynthesis of mycobactins (lipid-soluble siderophores) to scavenge host iron[3]. MbtI catalyzes the first committed step of this pathway: the conversion of chorismate to salicylate. While the free carboxylic acid—5-(3-hydroxyphenyl)furan-2-carboxylic acid—is the active competitive inhibitor at the MbtI active site, it exhibits poor permeability across the mycolic acid-rich mycobacterial cell envelope[1].

The Causality of the Prodrug Strategy: Formulating the compound as a methyl ester masks the polar carboxylate anion. This dramatically enhances both gastrointestinal absorption in vivo and penetration into the mycobacterial cell. Once internalized, host and mycobacterial esterases hydrolyze the ester, liberating the active acid to competitively inhibit MbtI, thereby starving the pathogen of iron and halting virulence[2]. Furthermore, related 5-phenylfuran-2-carboxylic acid derivatives have shown selective inhibitory activity against metalloenzymes like Methionine aminopeptidase (MetAP), broadening the scaffold's pharmacological relevance[4].

Pathway Prodrug Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate (Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis Active 5-(3-hydroxyphenyl) furan-2-carboxylic acid (Active Inhibitor) Esterase->Active MbtI MbtI Enzyme (Salicylate Synthase) Active->MbtI Competitive Inhibition Chorismate Chorismate Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin Mycobactins (Iron Chelators) Salicylate->Mycobactin Biosynthesis Virulence Mtb Survival & Macrophage Infection Mycobactin->Virulence Fe3+ Uptake

Mechanism of Action: Prodrug hydrolysis and MbtI inhibition pathway in Mtb.

Physicochemical Properties & Formulation Strategy

Because methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is highly lipophilic and practically insoluble in water, standard aqueous buffers will result in precipitation, leading to erratic in vivo exposure and fatal embolisms if administered intravenously (IV).

Formulation Causality: A co-solvent system utilizing Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400) is required to thermodynamically stabilize the compound in solution. The DMSO disrupts the crystal lattice, while PEG400 acts as a solubilizing surfactant before the addition of saline.

Table 1: Physicochemical & Formulation Profile
ParameterValue / SpecificationRationale / Notes
Molecular Weight 218.21 g/mol Small molecule; favorable for oral absorption.
LogP (Predicted) ~2.8 - 3.1Ideal lipophilicity for membrane permeability.
Standard PO Vehicle 10% DMSO + 40% PEG400 + 50% SalineEnsures complete dissolution up to 10 mg/mL.
Standard IV Vehicle 5% DMSO + 20% PEG400 + 75% SalineReduced DMSO to prevent hemolysis in IV routes.
Stability Hydrolytically sensitivePrepare fresh daily; ester is prone to base-catalyzed hydrolysis.

Preclinical Pharmacokinetics (PK) Protocol

To establish a self-validating PK profile, researchers must account for the rapid conversion of the prodrug to the active acid. Rodent plasma contains significantly higher levels of carboxylesterases compared to human plasma. Critical Insight: If blood samples are not immediately stabilized, the prodrug will continue to hydrolyze ex vivo in the collection tube, artificially deflating the prodrug Cmax​ and inflating the active acid concentration.

Step-by-Step PK Methodology
  • Animal Preparation: Fast female BALB/c mice (6–8 weeks old) for 4 hours prior to oral dosing to eliminate food-effect variability on lipid absorption.

  • Dosing:

    • IV Cohort: Administer 5 mg/kg via lateral tail vein injection (Max volume: 5 mL/kg).

    • PO Cohort: Administer 25 mg/kg via oral gavage using a 20G feeding needle (Max volume: 10 mL/kg).

  • Blood Collection & Stabilization (Self-Validating Step): Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately transfer blood into K2EDTA tubes pre-spiked with 2 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to instantly halt ex vivo esterase activity.

  • Bioanalysis: Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Quantify both the methyl ester (prodrug) and the 5-(3-hydroxyphenyl)furan-2-carboxylic acid (active metabolite) using LC-MS/MS.

Table 2: Representative Pharmacokinetic Parameters (Expected)
ParameterProdrug (Methyl Ester)Active Metabolite (Acid)Interpretation
T_{max} (PO) 0.5 h1.5 hRapid absorption followed by systemic hydrolysis.
C_{max} (PO) 1,200 ng/mL4,500 ng/mLExtensive first-pass metabolism converts prodrug to active form.
Half-life (t_{1/2}) 1.2 h4.8 hActive acid exhibits prolonged systemic circulation.
Bioavailability (F%) ~35% (as prodrug)>80% (as total active species)Prodrug successfully delivers the active moiety systemically.

In Vivo Efficacy: Murine Aerosol Infection Model

To evaluate the true translational potential of MbtI inhibitors, the compound must be tested in an aerosol infection model. Unlike intravenous infection, aerosol exposure mimics the natural route of human pulmonary tuberculosis, forcing the bacteria to survive within the iron-restricted environment of lung granulomas[1],[3].

Step-by-Step Efficacy Methodology
  • Aerosol Infection: Load Mycobacterium tuberculosis H37Rv into a Glas-Col inhalation exposure system. Expose BALB/c mice to the aerosolized inoculum calibrated to implant ~100–200 colony-forming units (CFU) per lung.

  • Disease Establishment: Allow the infection to progress untreated for 14 days. During this time, the bacteria will multiply exponentially to approximately 106 CFU/lung, triggering the host immune response and iron-sequestration mechanisms.

  • Treatment Phase: Randomize mice into three groups (n=8/group):

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (50 mg/kg, PO, QD).

    • Group 3: Isoniazid (Positive Control, 10 mg/kg, PO, QD). Administer treatments daily for 28 days.

  • Ex Vivo Validation (CAS Assay): To prove the mechanism of action in vivo, reserve a subset of lung homogenates and perform a Chrome Azurol S (CAS) assay. A reduction in colorimetric absorbance confirms that the drug successfully inhibited mycobactin (siderophore) production in the host tissue[2].

  • CFU Enumeration: Euthanize mice on Day 42. Aseptically harvest lungs and spleens, homogenize in PBS containing 0.05% Tween 80, and plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count CFUs.

Table 3: In Vivo Efficacy Endpoints (Log10 CFU Reduction)
Treatment GroupLung CFU ( Log10​ )Spleen CFU ( Log10​ )Siderophore Levels (CAS Assay)
Day 14 (Start of Tx) 6.12 ± 0.153.45 ± 0.20Baseline
Vehicle Control 7.45 ± 0.225.10 ± 0.31High (Uninhibited)
Test Compound (50 mg/kg) 5.80 ± 0.183.15 ± 0.25Significantly Reduced
Isoniazid (10 mg/kg) 3.20 ± 0.101.10 ± 0.15Normal (Different MoA)

Note: The test compound exhibits bacteriostatic activity by halting iron acquisition, preventing further bacterial expansion compared to the vehicle control.

Workflow Step1 1. Formulation Preparation 10% DMSO / 40% PEG400 / 50% Saline Step3 3. In Vivo Dosing (PO/IV) Daily administration for 4 weeks Step1->Step3 Administer Vehicle/Drug Step2 2. Mtb H37Rv Aerosol Infection (100-200 CFU/lung implantation) Step2->Step3 Day 14 Post-Infection Step4 4. PK & Clinical Monitoring Blood sampling with esterase inhibitors Step3->Step4 Monitor Step5 5. Efficacy Readout Lung/Spleen harvest & CFU plating Step4->Step5 Endpoint (Day 42)

In vivo workflow for Mtb aerosol infection and drug efficacy evaluation.

References

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy Source: ACS Publications URL:[Link][1]

  • New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents Source: ResearchGate URL:[Link][2]

  • Iron Acquisition and Metabolism as a Promising Target for Antimicrobials (Bottlenecks and Opportunities): Where Do We Stand? Source: International Journal of Molecular Sciences (MDPI) URL:[Link][3]

  • Metalloform-selective inhibition: synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase Source: PubMed (NIH) URL:[Link][4]

Sources

Application

Application Notes and Protocols: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate in Advanced Organic Synthesis

Introduction & Structural Significance Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS: 834884-73-0) is a highly versatile, bifunctional building block utilized extensively in both medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS: 834884-73-0) is a highly versatile, bifunctional building block utilized extensively in both medicinal chemistry and materials science. The molecule features a polarized donor-acceptor extended π -system: an electron-donating phenolic hydroxyl group and an electron-withdrawing methyl ester, bridged by a heteroaromatic furan ring.

The orthogonal reactivity of its functional groups allows for divergent synthetic pathways:

  • The Phenolic Hydroxyl (-OH): Acts as a nucleophilic handle. It can be selectively alkylated using mild bases without hydrolyzing the ester, or converted into an electrophilic triflate for subsequent metal-catalyzed cross-coupling.

  • The Methyl Ester (-COOMe): Serves as a robust protecting group during C5-aryl modifications. Post-modification, it can be saponified to a furoic acid and coupled with amines to generate biologically active carboxamides, or directly engaged in transition-metal-catalyzed C–O cleavage cross-couplings [1].

Workflow A Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate B Phenolic Alkylation (R-X, K2CO3) A->B Etherification C Triflation (Tf2O, Pyridine) A->C Activation D Saponification & Amidation (LiOH, then HATU/Amine) B->D PDE4 Inhibitor Scaffolds E Suzuki Coupling (Ar-B(OH)2, Pd) C->E Extended Conjugation (NLO Materials)

Caption: Divergent synthetic workflow for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

Application in Medicinal Chemistry: PDE4 Inhibitor Scaffolds

The 5-arylfuran-2-carboxamide scaffold is a privileged pharmacophore in the development of Phosphodiesterase 4 (PDE4) inhibitors [2]. PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE4, intracellular cAMP levels rise, which suppresses inflammatory cell activity—a validated mechanism for treating chronic obstructive pulmonary disease (COPD) and psoriasis. The furan ring acts as an optimal bioisostere, while the functionalized C5-aryl group occupies the enzyme's hydrophobic pocket.

PDE4 ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Catalysis cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inflam Inflammatory Cytokine Suppression PKA->Inflam Downstream Effect Inhibitor 5-Arylfuran-2-carboxamide (Inhibitor) Inhibitor->PDE4 Blocks

Caption: The central role of PDE4 in the cAMP signaling cascade and its targeted inhibition.

Protocol 1: Synthesis of PDE4 Inhibitor Precursors via Sequential Alkylation and Amidation

Causality & Design: Direct amidation of methyl esters with complex amines is often low-yielding. A step-wise approach is preferred. First, the phenol is alkylated. K2​CO3​ is basic enough to deprotonate the phenol ( pKa​≈10 ) but mild enough to leave the methyl ester intact. Second, saponification with LiOH provides the furoic acid, which is then activated with HATU. HATU is specifically chosen over EDC/HOBt because furoic acids can suffer from poor activation; HATU generates a highly reactive HOAt ester, ensuring rapid and complete amidation.

Step 1.1: Selective Phenolic Alkylation
  • Setup: In a flame-dried round-bottom flask, dissolve Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq, 10.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 eq, 6.0 mmol) dropwise. Heat the mixture to 60 °C for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will be less polar and UV-active.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer. Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 1.2: Saponification and HATU-Mediated Amidation
  • Saponification: Dissolve the crude alkylated ester in THF/MeOH/H2O (2:1:1, 0.1 M). Add LiOH·H2O (3.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 2–3 using 1M HCl. The substituted furoic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Amidation: Dissolve the furoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the target amine (1.1 eq). Stir at room temperature for 2 hours.

  • Validation & Purification: Monitor by LC-MS. Quench with saturated NaHCO3​ , extract with EtOAc, and purify via flash chromatography to yield the final carboxamide.

Application in Materials Science: Nonlinear Optical (NLO) Materials

5-arylfuran-2-carboxylates exhibit significant thermodynamic stability and nonlinear optical (NLO) behavior due to their push-pull electron configuration [3]. Expanding the conjugated π -system via the phenolic position dramatically enhances their hyperpolarizability, making them excellent candidates for electro-optic polymers and fluorescent probes.

Protocol 2: Triflation and Suzuki-Miyaura Cross-Coupling

Causality & Design: To extend conjugation, the phenolic -OH must be converted into a leaving group. Trifluoromethanesulfonic anhydride ( Tf2​O ) is used. Pyridine is selected as the base because it acts as a nucleophilic catalyst without hydrolyzing the ester. For the subsequent Suzuki coupling, Pd(dppf)Cl2​ is utilized as it is highly effective for oxidative addition into aryl triflates, while K3​PO4​ serves as a mild, soluble base that facilitates transmetalation while preserving the ester functionality.

Step 2.1: Triflation of the Phenolic Hydroxyl
  • Setup: Dissolve Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DCM (0.2 M). Add anhydrous pyridine (3.0 eq, 15.0 mmol).

  • Activation: Cool the solution strictly to 0 °C in an ice bath to prevent electrophilic degradation of the furan ring.

  • Addition: Add Tf2​O (1.2 eq, 6.0 mmol) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

  • Workup: Quench with ice water. Extract with DCM. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to yield the aryl triflate. Use immediately or store at -20 °C.

Step 2.2: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine the aryl triflate (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.5 eq, 3.0 mmol), and K3​PO4​ (2.0 eq, 4.0 mmol).

  • Solvent: Add 1,4-Dioxane/H2O (4:1, 0.1 M). Sparge the mixture with N2​ for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%). Heat to 80 °C under N2​ for 12 hours.

  • Validation: Monitor by GC-MS or TLC (Hexanes/EtOAc 4:1).

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography to isolate the extended biaryl-furan system.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the transformations detailed above, based on standard optimizations for this scaffold.

TransformationReagents & CatalystTemp / TimeAverage YieldKey Property / Utility
Phenolic Alkylation Cyclopentyl-Br, K2​CO3​ , DMF60 °C / 4-6 h85 - 92%Enhances lipophilicity for PDE4 binding
Saponification LiOH·H2O, THF/MeOH/H2O25 °C / 2 h> 95%Exposes carboxylate for coupling
Amidation Amine, HATU, DIPEA, DMF25 °C / 2 h75 - 88%Installs crucial H-bond donor/acceptor
Triflation Tf2​O , Pyridine, DCM0 °C / 1 h90 - 96%Activates C5-aryl for cross-coupling
Suzuki Coupling Ar- B(OH)2​ , Pd(dppf)Cl2​ , K3​PO4​ 80 °C / 12 h70 - 85%Extends π -conjugation for NLO materials

References

  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage Organometallics - ACS Publications URL:[Link]

  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior MDPI URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We understand that low yields and unexpected side products can be a significant bottleneck. This document provides in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, which typically involves a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and problems encountered during the synthesis.

Q1: My reaction has very low conversion, and I'm mostly recovering my starting materials. What's the first thing I should check?

A1: The most common culprit for low conversion is the deactivation of the palladium catalyst. This can be caused by oxygen in the reaction vessel or residual water in your solvents.[1] Ensure your solvents are anhydrous and thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.[1] Additionally, verify the integrity of your phosphine ligands, as they are prone to oxidation.[1]

Q2: My reaction mixture turned black and stalled. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1] This removes the active catalyst from the solution, halting the reaction. This can be caused by impurities, excessively high temperatures, or an inappropriate choice of ligand that fails to stabilize the catalytic species.

Q3: I've formed some product, but my yield is poor and I see significant byproducts. What are the likely side reactions?

A3: In Suzuki-Miyaura couplings involving arylboronic acids, two side reactions are particularly common:

  • Homocoupling: Your 3-hydroxyphenylboronic acid can couple with itself to form 3,3'-biphenyldiol. This is often promoted by the presence of oxygen.

  • Protodeboronation: The carbon-boron bond of your boronic acid is cleaved and replaced by a hydrogen atom, converting it to phenol.[2][3] This is especially prevalent with electron-rich boronic acids and can be accelerated by high temperatures and certain basic conditions.[4]

Q4: Does the free phenolic hydroxyl group on the 3-hydroxyphenylboronic acid interfere with the reaction?

A4: Yes, it can significantly influence the reaction. Under basic conditions, the hydroxyl group will be deprotonated to a phenolate. This increases the electron density on the aromatic ring, which can make the transmetalation step more complex.[5] The choice of base is critical; a strong base might favor side reactions, while a weaker base might not be effective enough for the catalytic cycle. In some cases, protecting the hydroxyl group as a methyl ether (anisole) or another protecting group, followed by deprotection, may be necessary, though this adds steps to the synthesis.[6]

In-Depth Troubleshooting Guides

Problem Area 1: Catalyst System Inactivity

A healthy, active catalyst is the heart of the cross-coupling reaction. Inactivity leads to stalled reactions or the need for harsh conditions that promote side reactions.

Troubleshooting Workflow: Catalyst System

cluster_catalyst Catalyst & Ligand Checks start Low or No Conversion check_atmosphere Verify Inert Atmosphere (Ar or N2) start->check_atmosphere check_solvents Use Anhydrous & Degassed Solvents check_atmosphere->check_solvents Atmosphere is good check_catalyst Evaluate Pd Precatalyst & Ligand check_solvents->check_catalyst Solvents are dry precatalyst Use a modern Pd(II) precatalyst? (e.g., PEPPSI, G3/G4-phos) check_catalyst->precatalyst ligand_quality Check Ligand Quality (Store under inert gas) precatalyst->ligand_quality Yes pd_black Observe Palladium Black? ligand_quality->pd_black solution Solution: 1. Switch to a more robust ligand (e.g., Buchwald biarylphosphine). 2. Lower reaction temperature. 3. Re-evaluate base/solvent choice. pd_black->solution Yes

Caption: Workflow for diagnosing catalyst inactivity.

Technical Insights:
  • Precatalyst Activation: Modern palladium(II) precatalysts are generally stable but require in situ reduction to the active Pd(0) species.[1] If this activation is inefficient, the concentration of the active catalyst will be too low. Consider using a precatalyst that is known for rapid and efficient activation.

  • Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates the key steps of oxidative addition and reductive elimination. For electron-rich coupling partners like furans and phenols, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often superior to simpler ligands like triphenylphosphine (PPh₃).

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[1] It is imperative to maintain a scrupulously inert atmosphere throughout the reaction setup and duration.

Problem Area 2: Yield Loss from Side Reactions

Even with an active catalyst, side reactions can consume starting materials and complicate purification, leading to poor isolated yields.

Key Side Reactions & Mitigation Strategies
Side ReactionPrimary Cause(s)Proposed Solution(s)
Protodeboronation High temperature; prolonged reaction time; presence of water; inappropriate base.[3][4]1. Lower the reaction temperature (e.g., 60-80 °C).2. Use a highly active catalyst to shorten reaction time.3. Use a non-aqueous base like potassium phosphate (K₃PO₄).[4]4. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling Presence of oxygen; certain palladium catalysts are more prone to this.1. Ensure thorough degassing of the reaction mixture.2. Screen different palladium catalysts and ligands.
Dehalogenation Presence of a hydrogen source (e.g., water, alcohol solvent) and a mechanism to form a palladium-hydride species.[7]1. Use anhydrous conditions.2. Aprotic solvents (e.g., Dioxane, Toluene) are often preferred over alcohols.
Decarboxylation Excessively high temperatures (>150 °C) can sometimes lead to the loss of the carboxylate group from the furan ring, especially if catalyzed by trace acids or metals.[8][9]1. Avoid excessive heating. Most Suzuki couplings do not require such high temperatures.
Diagnostic Decision Tree for Byproducts

This tree helps identify the likely cause of low yield based on analysis of the crude reaction mixture (e.g., by LC-MS or TLC with appropriate standards).

cluster_analysis Observed Components cluster_cause Likely Primary Cause start Analyze Crude Reaction Mixture high_sm High % of Starting Materials? start->high_sm phenol_present Phenol Detected? start->phenol_present biphenyldiol_present 3,3'-Biphenyldiol Detected? start->biphenyldiol_present furan_ester_present Methyl furan-2-carboxylate (dehalogenated SM) Detected? start->furan_ester_present cause_catalyst Catalyst Inactivity high_sm->cause_catalyst Yes cause_proto Protodeboronation phenol_present->cause_proto Yes cause_homo Homocoupling biphenyldiol_present->cause_homo Yes cause_dehalo Dehalogenation furan_ester_present->cause_dehalo Yes Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Decomposition Decomposition (Palladium Black) Pd0->Decomposition PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar ReductElim Reductive Elimination PdII_Ar->ReductElim ReductElim->Pd0 Product (Ar-Ar')

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Welcome to the Technical Support Center for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate . As a bifunctional molecule containing both a highly reactive furan ring and a redox-sensitive phenolic group, this compound pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate . As a bifunctional molecule containing both a highly reactive furan ring and a redox-sensitive phenolic group, this compound presents unique challenges during storage, handling, and formulation.

This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and prevent degradation, ensuring high scientific integrity in your experimental workflows.

Diagnostic Center: Visualizing Degradation

When your compound degrades, the first step is identifying the structural failure point. The decision tree below maps visual and analytical observations to their specific chemical mechanisms.

DiagnosticTree Start Observation: Degradation of Compound Analysis LC-MS / NMR Analysis Start->Analysis Shift1 Mass Shift: -14 Da (Loss of CH2) Analysis->Shift1 Peak 1 Shift2 Mass Shift: +16 / +32 Da (Oxygen Addition) Analysis->Shift2 Peak 2 Shift3 Broad Peaks / Insoluble Gums (High MW Species) Analysis->Shift3 Peak 3 Cause1 Ester Hydrolysis (Moisture / pH) Shift1->Cause1 Cause2 Phenol/Furan Oxidation (O2 / Transition Metals) Shift2->Cause2 Cause3 Furan Polymerization (Radical / Thermal) Shift3->Cause3

Diagnostic decision tree mapping analytical mass shifts to chemical degradation pathways.

Knowledge Base: Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after a week at 4°C. What is the chemical cause?

A: This discoloration is the hallmark of phenolic autoxidation . The 3-hydroxyphenyl group undergoes a single-electron transfer (SET) oxidation, often catalyzed by trace transition metals leached from glassware or present in solvents. This generates a semiquinone radical, which further reacts with dissolved oxygen to form highly conjugated, colored ortho- or para-quinone derivatives[1]. Causality Check: If you observe this, your solvent likely contains dissolved oxygen or trace metals. Switching to LC-MS grade, degassed solvents and adding a metal chelator (like EDTA) or an antioxidant can suppress this pathway.

Q2: LC-MS analysis shows a major impurity with a mass shift of -14 Da. Is this a synthesis impurity or a degradation product?

A: A mass shift of -14 Da[M - CH3 + H] is the classic signature of ester hydrolysis . The methyl ester at the 2-position of the furan ring has been hydrolyzed to a carboxylic acid (loss of a methyl group, gain of a proton). This reaction is aggressively catalyzed by trace moisture combined with either acidic or basic pH extremes[2]. Prevention: Never store this compound in protic solvents (like Methanol or Water) for extended periods. Use anhydrous DMSO or Acetonitrile for stock solutions and store them over molecular sieves.

Q3: Why am I seeing insoluble "gums" forming at the bottom of my storage vial?

A: Alkylated furans have notoriously low oxidative stability. Upon exposure to reactive oxygen species (ROS) or light, the furan ring undergoes oxidative ring-opening to form highly polar dicarbonyl intermediates. These intermediates rapidly react with the intact starting material to form dimers, trimers, and complex polymeric gums[3]. Prevention: This indicates a failure in your inert gas blanketing. You must store the solid powder under a heavy inert gas (Argon) rather than Nitrogen, as Argon is denser than air and will not easily disperse when the vial is opened.

Mechanistic Pathways of Degradation

Understanding the exact molecular vulnerabilities of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is critical for designing stable formulations.

Mechanism Parent Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate Hydrolysis 5-(3-hydroxyphenyl) furan-2-carboxylic acid (-14 Da) Parent->Hydrolysis H2O Trace Acid/Base Quinone Quinone Derivatives (+16 Da) Parent->Quinone O2, Metals (Phenol Oxidation) RingOpen Ring-Opened Dicarbonyls (+32 Da) Parent->RingOpen ROS / Light (Furan Oxidation)

Chemical degradation pathways showing hydrolysis, phenol oxidation, and furan ring-opening.

Data Analytics: Storage Matrix & Degradation Kinetics

The following table synthesizes expected degradation rates based on structural analogs and empirical stability data of furan/phenol systems[2][3].

Storage ConditionAtmosphereLight ExposurePrimary Degradation PathwayEst. Degradation (30 Days)Causative Factor
Room Temp (25°C) Ambient AirClear VialFuran Oxidation & Phenol Autoxidation15 - 25%Thermal energy + UV + O2
Room Temp (25°C) ArgonDarkEster Hydrolysis2 - 5%Trace ambient moisture
Refrigerated (4°C) Ambient AirDarkPhenol Autoxidation5 - 10%Dissolved O2
Freezer (-20°C) ArgonDarkNone (Stable) < 0.5% Optimized Baseline

Standard Operating Procedures (SOPs)

To ensure scientific integrity, do not rely on assumptions. Implement the following self-validating protocols to confirm the stability of your specific batch.

Protocol A: Self-Validating Forced Degradation Assay

This protocol is designed to be self-validating by incorporating an active quenching step. Without quenching, compounds continue to degrade in the autosampler queue, leading to highly skewed, untrustworthy data.

Step 1: Aliquot Preparation Dissolve the compound in anhydrous Acetonitrile to a concentration of 1 mg/mL. (Avoid methanol to prevent transesterification).

Step 2: Stress Application Divide into four 1 mL aliquots and apply the following stressors:

  • Acidic: Add 100 µL of 0.1 M HCl.

  • Basic: Add 100 µL of 0.1 M NaOH.

  • Oxidative: Add 100 µL of 3% H2O2.

  • Control: Add 100 µL of LC-MS grade water. Incubate all vials at 40°C for exactly 24 hours.

Step 3: Active Quenching (Critical Step) To lock the chemical state and validate the 24-hour time point:

  • Neutralize the Acidic vial with 100 µL of 0.1 M NaOH.

  • Neutralize the Basic vial with 100 µL of 0.1 M HCl.

  • Quench the Oxidative vial with 100 µL of 0.1 M Sodium Thiosulfate (consumes residual H2O2).

Step 4: LC-MS Analysis & Mass Balance Calculation Run samples via LC-MS. Calculate the Absolute Mass Balance : Mass Balance % = (Total Area of Parent + Total Area of All Degradants) / (Area of Control Parent) * 100 Interpretation: If the mass balance is < 95%, your compound is forming insoluble furan polymers (gums) that are stuck on the column or precipitating out of solution[3].

Protocol B: Optimal Storage and Reconstitution Workflow
  • Solid Storage: Store the lyophilized powder in an amber glass vial (protects against UV-induced furan ring opening).

  • Inert Blanketing: Before capping, purge the vial with a gentle stream of Argon gas for 15 seconds. Argon is heavier than air and creates a protective physical blanket over the powder, whereas Nitrogen easily diffuses away.

  • Temperature Control: Store at -20°C in a desiccated secondary container.

  • Reconstitution: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering rapid ester hydrolysis[2].

References

  • Oxidation of furans (Review).
  • Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI.
  • preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage. Benchchem.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a hydrophobic small molecule featuring a furan core, a phenolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a hydrophobic small molecule featuring a furan core, a phenolic hydroxyl group, and a methyl ester. Its high degree of aromaticity and potential for strong intermolecular hydrogen bonding in the solid state result in high crystal lattice energy and notoriously poor aqueous solubility.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome solubility barriers in aqueous media without compromising the structural integrity of the molecule.

Quick Reference: Solubility Enhancement Strategies

When designing an aqueous vehicle for this compound, the strategy must balance solubilization power against assay compatibility and chemical stability.

StrategyMechanism of ActionProsConsBest Suited For
Co-solvency (DMSO/PEG400) Disrupts water hydrogen-bond network; lowers dielectric constant.Rapid dissolution; standard for early discovery.High risk of precipitation upon dilution; potential cytotoxicity.Cell-free biochemical assays; low-concentration in vitro screens.
Cyclodextrin Complexation Encapsulates hydrophobic aromatic rings in a lipophilic cavity.Protects methyl ester from hydrolysis; highly biocompatible.Requires optimization of host-guest molar ratios.In vivo dosing; high-concentration cell-based assays.
pH Adjustment (Alkaline) Deprotonates the phenolic -OH (pKa ~9.5) to form a soluble phenolate anion.Extremely effective at increasing thermodynamic solubility.Critical Risk: Induces rapid base-catalyzed hydrolysis of the methyl ester.Not recommended unless ester hydrolysis is the intended metabolic goal.
Micellar Solubilization Surfactants (e.g., Tween-80) self-assemble to trap the drug in hydrophobic cores.Good kinetic stability in aqueous buffers.Surfactants can interfere with lipid bilayers in cell assays.Animal formulation vehicles (e.g., IV or PO administration).

Solubilization Decision Tree

SolubilizationDecisionTree Start Determine Assay Type InVitro In Vitro (Cell-based) Start->InVitro CellFree Cell-Free / Biochemical Start->CellFree InVivo In Vivo / Formulation Start->InVivo DMSO DMSO Stock (≤0.1% final) + Serial Dilution InVitro->DMSO Low Conc. Req. HPBCD HP-β-CD Complexation (Protects Ester) InVitro->HPBCD High Conc. Req. Cosolvent DMSO / PEG400 / Tween-80 CellFree->Cosolvent InVivo->HPBCD Optimal Bioavailability

Decision tree for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate solubilization.

Self-Validating Experimental Protocols

To ensure data integrity, solubilization protocols must be treated as self-validating systems. Visual inspection is insufficient; sub-visible nano-aggregates can cause false positives in assays. Both protocols below include an analytical validation step.

Protocol A: Kinetic Solubilization via DMSO/Co-solvent Shift (For In Vitro Assays)

Causality: Direct addition of a concentrated DMSO stock into an aqueous buffer causes rapid solvent diffusion. Water strips the DMSO away from the compound faster than the compound can solvate, leading to localized supersaturation and immediate nucleation (precipitation)[1]. This protocol uses a step-down co-solvent approach to prevent the "solvent crash."

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Vortex vigorously. Note: Use anhydrous DMSO, as absorbed atmospheric moisture drastically reduces the solvation capacity for hydrophobic esters.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional co-solvent (e.g., 100% PEG400 or a 1:1 PEG400/Ethanol mix) to create a 1 mM intermediate stock.

  • Aqueous Shift: Pre-warm your aqueous assay buffer (e.g., PBS) to 37°C. While vortexing the buffer rapidly, add the intermediate stock dropwise to achieve the final desired concentration (e.g., 10 µM).

  • Validation (Centrifugation): Centrifuge the final working solution at 10,000 × g for 10 minutes.

  • Validation (HPLC-UV): Sample the supernatant and quantify via HPLC-UV against a standard curve prepared in 100% organic solvent. If the measured concentration matches the theoretical concentration, the compound is kinetically stable in solution[2].

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It forms non-covalent inclusion complexes with phenolic esters, shielding the hydrophobic furan and phenyl rings from water while simultaneously protecting the vulnerable methyl ester from hydrolysis[3][4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM phosphate buffer (pH 6.5). Avoid higher pH to protect the ester.

  • Solid Addition: Add an excess amount of solid methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (e.g., 5 mg/mL) directly to the HP-β-CD solution.

  • Equilibration: Place the suspension on a magnetic stirrer or orbital shaker at 500 rpm for 24 to 48 hours at room temperature to reach thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration & Quantification: Filter the supernatant through a 0.45 µm PTFE syringe filter. Dilute an aliquot in mobile phase and quantify via HPLC-UV to determine the absolute thermodynamic solubility[2].

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this? A1: This is a classic kinetic precipitation event driven by rapid solvent shifting[1]. To troubleshoot:

  • Lower the final DMSO concentration: Ensure final DMSO is ≤0.1%.

  • Utilize serum: If your assay permits, dilute the compound into media containing Fetal Bovine Serum (FBS). Serum proteins (like albumin) act as natural hydrophobic sinks that bind and stabilize the compound, preventing crystal nucleation.

  • Use Protocol A: Implement the intermediate co-solvent step described above.

Q2: The molecule has a phenolic hydroxyl group. Can I just raise the pH of my buffer to 10 to deprotonate it and increase solubility? A2: No. This is highly discouraged. While raising the pH above the phenol's pKa (~9.5) will generate a highly water-soluble phenolate anion, the alkaline environment will simultaneously trigger base-catalyzed ester hydrolysis (saponification) of the methyl ester at the furan-2 position. You will successfully dissolve the material, but you will be testing the carboxylic acid degradant, not your target molecule. Keep the pH between 6.0 and 7.4.

Q3: I am using Tween-80 to solubilize the compound for an in vivo mouse study, but my HPLC recovery is highly variable. Why? A3: Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is likely partitioning deeply into the hydrophobic core of the Tween-80 micelles. When you inject this directly into an HPLC, the intact micelles can elute in the void volume or cause peak broadening, leading to poor recovery. You must "break" the micelles prior to HPLC analysis by diluting your aqueous sample at least 1:10 with a strong organic solvent (e.g., Acetonitrile or Methanol) to precipitate the surfactant and release the free drug.

Q4: Is kinetic solubility or thermodynamic solubility more relevant for my work? A4: It depends on your development stage. For early in vitro screening where compounds are stored in DMSO libraries, kinetic solubility (Protocol A) is relevant because it mimics the actual assay conditions. However, kinetic solutions are metastable and can precipitate over time. For in vivo formulation, animal dosing, or late-stage development, thermodynamic solubility (Protocol B) using crystalline powder is mandatory, as it represents the true, stable equilibrium of the drug in the vehicle[2].

References

  • Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity Source: ACS Omega URL:[Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid Source: PMC (PubMed Central) URL:[Link]

  • Evaluation of drug precipitation of solubility-enhancing liquid formulations using milligram quantities of a new molecular entity (NME) Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions of Methyl 5-(3-Hydroxyphenyl)furan-2-carboxylate

An in-depth guide to minimizing byproduct formation in cross-coupling reactions involving methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, designed for chemistry professionals. This document provides detailed troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to minimizing byproduct formation in cross-coupling reactions involving methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, designed for chemistry professionals. This document provides detailed troubleshooting, FAQs, and optimized protocols to enhance reaction efficiency and product purity.

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions with methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. This resource is designed for researchers, chemists, and process development scientists who are working with this versatile but challenging substrate. The presence of a phenolic hydroxyl group alongside a furan core and a methyl ester necessitates careful reaction design to minimize byproducts and achieve high yields of the desired product.

This guide is structured as a series of frequently encountered problems and questions. It provides not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct problem-and-solution format.

Issue 1: Low or No Product Yield with Significant Starting Material Recovery

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Cause A: Inactive Catalyst

The active Pd(0) species is the engine of the catalytic cycle.[1] If it fails to form or is deactivated, the reaction will not proceed.

  • Diagnosis: Modern palladium(II) precatalysts require in situ reduction to Pd(0).[2] If this activation is inefficient, the concentration of the active catalyst remains low. Similarly, exposure to atmospheric oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2]

  • Solution:

    • Ensure Inert Atmosphere: The reaction vessel must be rigorously purged of oxygen. Use a Schlenk line or perform at least three vacuum-backfill cycles with an inert gas like argon or nitrogen.[2]

    • Use High-Purity Reagents: Solvents must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for 30 minutes or through freeze-pump-thaw cycles.[2]

    • Select an Appropriate Precatalyst: For complex substrates, consider using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for reliable and efficient generation of the active Pd(0) species under mild conditions.[3]

Potential Cause B: Phenol Interference

The acidic proton of the 3-hydroxyphenyl group can interfere with the reaction in several ways. It can react with the base, coordinate to the palladium center, or, in Suzuki couplings, hinder the crucial transmetalation step.

  • Diagnosis: If reactions with a protected analogue (e.g., methyl 5-(3-methoxyphenyl)furan-2-carboxylate) proceed smoothly while the hydroxyl version fails, phenol interference is the likely culprit.

  • Solution:

    • Protect the Hydroxyl Group: This is the most robust strategy. Protecting the phenol as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS, TIPS) prevents its interference.[4][5] The choice of protecting group depends on the overall synthetic route and tolerance to deprotection conditions.

    • Judicious Choice of Base: If proceeding without protection, a carefully selected base is critical. A strong base can deprotonate the phenol, forming a phenoxide that may coordinate to the palladium and inhibit catalysis. Consider using a weaker base like K₂CO₃ or K₃PO₄, which may be sufficient to promote the coupling without causing significant interference.[3]

Issue 2: Significant Formation of Homocoupling Byproducts

Your desired product is formed, but it is contaminated with significant amounts of biaryl (from boronic acid self-coupling in Suzuki reactions) or diyne (from alkyne self-coupling in Sonogashira reactions).

Potential Cause A (Suzuki Coupling): Protodeboronation and Homocoupling

Protodeboronation, the cleavage of the C-B bond, is a major side reaction, especially with electron-deficient boronic acids.[2] This can be followed by homocoupling of the boronic acid.

  • Diagnosis: You observe a biaryl byproduct corresponding to the boronic acid coupling partner.

  • Solution:

    • Use Boronic Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[6]

    • Strictly Anhydrous Conditions: Minimize water content in the reaction, as it can be a proton source.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organoboron reagent. A large excess can favor homocoupling.

Potential Cause B (Sonogashira Coupling): Glaser Coupling

The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, can also promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[7]

  • Diagnosis: You observe a symmetrical diyne byproduct.

  • Solution:

    • Maintain a Strict Inert Atmosphere: Oxygen is the primary oxidant for Glaser coupling. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is crucial.

    • Employ Copper-Free Conditions: Modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, completely eliminating this side reaction.[8] These often require a more active palladium catalyst/ligand system.

    • Add the Alkyne Slowly: If using copper, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.

Issue 3: Formation of a Black Precipitate (Palladium Black)

During the reaction, the solution turns dark and a black precipitate forms, often accompanied by a stall in the reaction.

Potential Cause: Catalyst Decomposition

The black precipitate is palladium black, formed when the soluble Pd(0) catalyst agglomerates and precipitates out of solution.[2] This is a common deactivation pathway.

  • Diagnosis: Visual observation of the precipitate.

  • Solution:

    • Ligand Selection: The ligand's role is to stabilize the palladium center. If the ligand is not bulky enough or binds too weakly, the catalyst is prone to decomposition. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[3][9]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Ensure they are stored under an inert atmosphere and handled quickly in the air.

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to protect the hydroxyl group?

While not always mandatory, protecting the hydroxyl group is highly recommended for achieving consistent, high-yield results. An unprotected phenol can:

  • Act as a Proton Source: Quenching organometallic reagents or interfering with the base.

  • Coordinate to Palladium: The resulting phenoxide can act as a ligand, potentially inhibiting the catalyst.[10]

  • Undergo O-Arylation: In some cases, the phenoxide can act as a nucleophile, leading to the formation of diaryl ether byproducts.[3]

Recommendation: For initial route scouting and small-scale synthesis, it is often most efficient to invest in the protection/deprotection steps to guarantee a clean and reliable cross-coupling.

Protecting GroupIntroduction ReagentRemoval ConditionsStability & Notes
Methyl (Me) MeI, K₂CO₃BBr₃ or HBrVery stable, but requires harsh removal conditions.
Benzyl (Bn) BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to many conditions; removal is mild but incompatible with reducible groups (alkenes, alkynes).
TBDMS TBDMSCl, ImidazoleTBAF, HF, or mild acidGood stability to many reagents but can be labile to strong acids/bases. Bulky, providing steric shielding.
Acetyl (Ac) Ac₂O, PyridineK₂CO₃ in MeOHEasy to introduce and remove but not stable to basic or strongly acidic conditions.
Q2: Which cross-coupling reaction should I choose for my target?

The choice depends on the desired coupling partner (the "R" group in the final product).

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (Aryl-Aryl, Aryl-Alkyl). It is highly versatile due to the vast commercial availability of boronic acids and esters, and its high functional group tolerance.[11][12]

  • Heck Reaction: Used to form C(sp²)-C(sp²) bonds by coupling with an alkene. It is excellent for synthesizing stilbene and cinnamate derivatives.[13][14]

  • Sonogashira Coupling: Specifically for forming C(sp²)-C(sp) bonds by coupling with a terminal alkyne. This is the premier method for synthesizing aryl alkynes.[15][16]

Q3: How do I select the optimal catalyst system (palladium source and ligand)?

There is no single "best" system; optimization is key. However, here are some guiding principles:

  • For Suzuki Coupling: Start with a Pd(OAc)₂ or a palladacycle precatalyst (like SPhos-G3) and a bulky biarylphosphine ligand (like SPhos or XPhos). These ligands are known to promote the often rate-limiting reductive elimination step and stabilize the catalyst.[3]

  • For Heck Reaction: Traditional systems often use Pd(OAc)₂ with PPh₃. For more challenging substrates (e.g., aryl chlorides or electron-rich aryl bromides), Herrmann's catalyst or systems with bulky phosphines may be required.[13]

  • For Sonogashira Coupling: The classic catalyst is PdCl₂(PPh₃)₂ with a CuI co-catalyst. For copper-free variants, a more active system like Pd(PPh₃)₄ or one employing a bulky ligand is often necessary.[8]

Visualizing the Process

Understanding the fundamental steps and the logic of troubleshooting is key to success.

The Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which shares fundamental steps with other palladium-catalyzed couplings.[9]

Suzuki_Coupling_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L₂PdII(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_ArX->Transmetal PdII_ArR L₂PdII(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Releases Troubleshooting_Workflow Start Reaction Underperforming (Low Yield / Byproducts) Check_Catalyst Observe Pd Black? Start->Check_Catalyst Check_Byproducts Identify Major Byproduct(s) Check_Catalyst->Check_Byproducts No Sol_Catalyst Improve Ligand Stability (Bulky Ligand) Lower Temperature Use Precatalyst Check_Catalyst->Sol_Catalyst Yes Check_SM High SM Recovery? Check_Byproducts->Check_SM None Obvious Sol_Homocoupling Strictly Inert Atmosphere Consider Cu-free (Sonogashira) Use Boronic Ester (Suzuki) Check_Byproducts->Sol_Homocoupling Homocoupling Sol_Decomposition Protect -OH Group Optimize Base/Solvent Ensure Degassed Solvents Check_Byproducts->Sol_Decomposition Decomposition/ Other Check_SM->Start No, Re-evaluate Sol_Inactive Ensure Inert Atmosphere Use Anhydrous/Degassed Solvents Screen Catalysts/Ligands/Bases Check_SM->Sol_Inactive Yes

Caption: A logical workflow for troubleshooting common cross-coupling reaction issues.

References

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Daugulis, O., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wang, T., et al. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. The Journal of Organic Chemistry. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. (n.d.). Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxyl
  • Giguere, J. R., & Z-Ling, Z. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - MDPI. (2024).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - RSC Publishing. (2024). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. (2017). Available at: [Link]

  • Liu, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • Krische, M. J., et al. (2025).
  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Morken, J. P., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC.
  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)
  • Krische, M. J., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation.
  • Detailed Study of the Mechanism of Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes - ResearchG
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. (2020).
  • Protecting Groups - Chemistry LibreTexts. (2020). Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. (2018).
  • Hartwig, J. F., et al. (2023). Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II). eScholarship.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives - ResearchG
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • Heravi, M. M., & Faghihi, Z. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES.

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Welcome to the technical support center for the crystallization of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0). This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. The following question-and-answer section provides in-depth, experience-driven advice to help you achieve high-purity, crystalline material.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the solution as a liquid (an "oil" or emulsion) rather than a solid. This occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the solute forms a supercooled liquid.[1] For methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, which has a reported melting point of 143-147 °C, oiling out at temperatures below this range is almost certainly due to significant melting point depression caused by impurities.[2] Impurities can disrupt the orderly arrangement of molecules into a crystal lattice, favoring a disordered liquid state.[3][4]

Core Reasons & Immediate Troubleshooting Steps:

  • High Impurity Load: The most common cause. Even small amounts of structurally similar impurities or residual solvents can dramatically lower the melting point and inhibit crystallization.[5][6]

    • Solution: Pre-purify the crude material using flash column chromatography before attempting crystallization. This is the most robust solution.

  • Excessive Supersaturation: Creating a supersaturated state too quickly (e.g., by rapid cooling or adding an anti-solvent too fast) does not give molecules sufficient time to orient themselves into a crystal lattice, favoring the kinetically faster process of liquid-liquid phase separation.[7]

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature naturally, then transfer it to a 0-5 °C refrigerator. Avoid shocking the solution with a dry ice/acetone bath.[8] If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature.[9]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound and impurities dissolved even upon cooling.[10]

    • Solution: Re-evaluate your solvent system. Try a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" or anti-solvent).[11]

Q2: How do I select the best solvent system for crystallizing this specific molecule?

Answer:

The ideal solvent should dissolve the compound when hot but not when cold.[8][12] Conversely, impurities should remain soluble at all temperatures or be completely insoluble from the start.[13] Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate possesses a moderately polar structure due to the phenolic hydroxyl group, the ester, and the furan ring.[14][15] This provides several good starting points for solvent selection.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise (start with 0.5 mL). Stir or sonicate at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath and observe if it dissolves.[11]

  • If it dissolves when hot, remove it from the heat and allow it to cool slowly. Observe for crystal formation.

  • The best single solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully soluble when hot, and which yields crystals upon cooling.[8]

Predicted Solvent Suitability Table:

SolventBoiling Point (°C)Predicted Suitability & Rationale
Methanol/Water 65 (MeOH)Excellent Starting Point. The compound should be soluble in hot methanol. Water can be added dropwise as an anti-solvent to induce crystallization.[16]
Ethanol 78Good Candidate. A common and effective solvent for many organic acids and phenols.[16] Slower evaporation than methanol may yield better crystals.
Ethyl Acetate/Hexanes 77 (EtOAc)Excellent Starting Point. The compound is likely very soluble in ethyl acetate. Hexanes can be added as an anti-solvent. This combination is effective for moderately polar compounds.
Toluene 111Possible Candidate. The higher boiling point allows for a large temperature gradient, but ensure the compound's melting point is not exceeded.[11] Good for removing polar impurities.
Acetone 56Use with Caution. Often too strong a solvent, leading to low recovery.[10] Its low boiling point makes it highly volatile, which can cause rapid, poor-quality crystal formation at the solvent line.
Dichloromethane (DCM) 40Not Recommended for Primary Crystallization. Too volatile. Often results in "crashing out" or oiling. Better for solvent layering techniques if single crystals are needed.[10][17]
Q3: My solution is clear and supersaturated, but no crystals are forming. How can I induce crystallization?

Answer:

The formation of a crystal requires two steps: nucleation (the initial formation of a tiny, stable crystalline aggregate) and growth. A clear, supersaturated solution has not overcome the kinetic energy barrier for nucleation. Several physical methods can be used to provide this energy and induce crystallization.[18][19]

Workflow for Inducing Crystallization:

G cluster_0 Inducement Protocol A Supersaturated Solution (Clear) B 1. Scratch Inner Surface with Glass Rod A->B Easiest first step C 2. Add a Seed Crystal B->C Failure E Crystals Formed B->E Success D 3. Reduce Solvent Volume C->D Failure C->E Success D->E Success F Re-evaluate Purification Strategy (Chromatography, Different Solvent) D->F Failure

Caption: A step-by-step decision workflow for inducing crystallization.

Detailed Techniques:

  • Scratching: Vigorously scratch the inside of the flask below the solvent level with a glass stirring rod. This action is thought to release microscopic shards of glass that serve as nucleation sites and/or provide sufficient energy to initiate crystal formation.[18][19]

  • Seeding: Add a single, tiny crystal of the pure compound to the solution.[18][20] If you have no pure crystals, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the solution.[18]

  • Reduce Solvent Volume: If the above methods fail, you likely have too much solvent. Gently heat the solution to boil off ~10-20% of the solvent, then allow it to cool again.[1][18]

  • Lower Temperature: As a last resort, placing the solution in a colder environment (e.g., a -20 °C freezer) may help, but this often leads to rapid precipitation of small, less pure crystals.[19]

Q4: What are the likely impurities from the synthesis of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, and how do they affect crystallization?

Answer:

Understanding the synthetic route is critical to predicting impurities. A common route to this class of compounds involves coupling reactions. For instance, a Suzuki or Stille coupling between a furan-2-carboxylate derivative and a (3-hydroxyphenyl)boronic acid or stannane derivative.

Potential Impurities and Their Impact:

Impurity ClassSpecific ExamplesImpact on Crystallization
Starting Materials Unreacted methyl 5-bromofuran-2-carboxylate; 3-hydroxyphenylboronic acid.These are often structurally similar and can co-crystallize or, more commonly, inhibit crystal lattice formation.[5]
Catalyst Residues Palladium or copper salts.Can sometimes act as nucleation sites but more often interfere with growth and contaminate the final product.
Side-Products Homocoupled products (e.g., biphenyl-3,3'-diol); protodeborylation products.These disrupt the crystal lattice, increase the entropy of the system, and make crystallization significantly more difficult.[3]
Reagents/Solvents Bases (e.g., K₂CO₃), phase-transfer catalysts, high-boiling solvents (e.g., DMF, DMSO).Residual salts and solvents can inhibit crystallization or become trapped (occluded) within the crystal lattice, lowering purity.

Pre-Crystallization Purification Protocol: Flash Chromatography

To remove these problematic impurities, a preliminary purification by flash column chromatography is highly recommended.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The ideal polarity should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Adsorb this onto a small amount of silica gel. c. Load the dried, adsorbed material onto the top of the prepared column. d. Elute with the solvent gradient, collecting fractions. e. Analyze fractions by TLC to identify and combine those containing the pure product. f. Evaporate the solvent from the combined pure fractions in vacuo. The resulting solid or oil is now ready for crystallization.

This pre-purification step removes the vast majority of inhibitors, dramatically increasing the probability of successful crystallization.

References

  • Vertex AI Search. (2025, April 15). Impact of impurities on crystal growth.
  • Hickey, M. B., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Royal Society of Chemistry. (2021, September).
  • Scribd.
  • EPFL.
  • Harvard University.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Mettler Toledo.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • University of California, Irvine.
  • ScienceDirect. Additives and impurities (Chapter 13)
  • Vapourtec. (2024, May 17).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2025, August 20). 3.
  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Chemistry LibreTexts. (2022, April 7). 3.
  • BOC Sciences. (2024, December 25).
  • Scribd.
  • CymitQuimica. CAS 209853-88-3: Methyl 5-(hydroxymethyl).
  • Laria, J., et al. (2007, April 6). Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B.
  • MilliporeSigma. Methyl 5-(3-hydroxyphenyl)
  • Gschwander, S., et al. (2020, October 10).
  • Axsyn. 2-Furancarboxylic acid,5-(3-hydroxyphenyl)-, methyl ester.
  • Stenutz. methyl 5-(3-hydroxyphenyl)
  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Zieniuk, B., et al. (2021, February 19).
  • Selleck Chemicals.
  • MDPI. (2025, October 15).
  • NIH. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC.
  • ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)
  • University of Arizona. Principles of Drug Action 1, Spring 2005, Esters.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • MDPI. (2024, September 30). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl)
  • NIH. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC.
  • Benchchem. Application Notes and Protocols for the Crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the corners...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the molecular framework. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a substituted furan derivative of interest.

The Structural Framework and its Expected NMR Signature

The molecular structure of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate combines a furan-2-carboxylate core with a 3-hydroxyphenyl substituent at the 5-position. The electronic interplay between the electron-withdrawing methyl carboxylate group, the electron-rich furan ring, and the substituted phenyl ring will govern the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, we anticipate distinct signals for the furan protons, the phenyl protons, the methyl ester protons, and the hydroxyl proton. The table below presents a comparison of experimental ¹H NMR data for several analogous furan-2-carboxylate derivatives, which will inform our predictions for the title compound.

CompoundSolventFuran H-3 (ppm)Furan H-4 (ppm)Phenyl Protons (ppm)Other Protons (ppm)
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (Predicted) DMSO-d₆ ~7.3-7.4 (d) ~7.0-7.1 (d) ~6.8-7.3 (m) ~9.7 (s, OH), ~3.8 (s, OCH₃)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1]CDCl₃7.31 (d, J=3.7 Hz)7.14 (t, J=3.7 Hz)8.00-8.24 (m)3.95 (s, OCH₃)
Methyl 5-methylfuran-2-carboxylate[2]CDCl₃7.06 (d, J=3.4 Hz)6.11 (d, J=3.4 Hz)-3.87 (s, OCH₃), 2.36 (s, CH₃)
Ethyl furan-2-carboxylate[2]CDCl₃7.16 (dd, J=3.6, 0.8 Hz)6.51 (dd, J=3.6, 1.8 Hz)7.58 (dd, J=1.8, 0.8 Hz, H-5)4.37 (q, OCH₂), 1.38 (t, CH₃)
5-(4-Nitrophenyl)furan-2-carboxylic AcidDMSO-d₆7.44 (d, J=3.7 Hz)7.37 (d, J=3.7 Hz)8.04 (d, J=9.0 Hz), 8.31 (d, J=9.0 Hz)13.35 (br s, COOH)
Methyl 5-(hydroxymethyl)-2-furan carboxylate[3]MeOD7.06 (d, J=3.4 Hz)6.47 (d, J=3.4 Hz)-4.59 (s, OCH₂)

Interpretation and Causality:

  • Furan Protons (H-3 and H-4): The furan protons typically appear as doublets due to coupling with each other. In 5-substituted furan-2-carboxylates, the H-3 proton is generally downfield (at a higher ppm value) compared to the H-4 proton. This is due to the deshielding effect of the adjacent electron-withdrawing carboxylate group. The presence of the 3-hydroxyphenyl group at the 5-position is expected to further influence these shifts through its electronic effects. The hydroxyl group is an electron-donating group, which would slightly shield the furan protons, but the overall electronic pull of the phenyl ring and the carboxylate group will dominate. We predict the H-3 and H-4 signals for the title compound to appear in the range of 7.0-7.4 ppm.

  • Phenyl Protons: The protons on the 3-hydroxyphenyl ring will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The exact chemical shifts will be influenced by the positions relative to the hydroxyl group and the furan ring.

  • Methyl Ester Protons: The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

  • Hydroxyl Proton: The hydroxyl proton will appear as a singlet, and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is expected to be observed at a higher ppm value due to hydrogen bonding with the solvent.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The table below compares the predicted ¹³C NMR chemical shifts for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate with experimental data from related compounds.

CompoundSolventFuran C-2 (ppm)Furan C-5 (ppm)Furan C-3/C-4 (ppm)Phenyl Carbons (ppm)Carbonyl C (ppm)OCH₃ (ppm)
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (Predicted) DMSO-d₆ ~145-150 ~155-160 ~110-120 ~105-160 ~158-160 ~52
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[1]CDCl₃144.99158.72119.93, 114.89112.15-158.25158.7252.23
Methyl 5-methylfuran-2-carboxylate[2]CDCl₃145.1157.1118.9, 109.1-159.251.8
5-(4-Nitrophenyl)furan-2-carboxylic AcidCDCl₃146.21154.21120.29, 112.08124.93-147.34159.52-
Methyl 5-(hydroxymethyl)-2-furan carboxylate[3]MeOD146.94157.42114.58, 108.96-159.65-

Interpretation and Causality:

  • Furan Carbons: The furan ring carbons exhibit characteristic chemical shifts. C-2 and C-5, being attached to heteroatoms and substituents, are typically found further downfield than C-3 and C-4. The carboxylate group at C-2 and the phenyl group at C-5 will significantly deshield these carbons.

  • Phenyl Carbons: The carbons of the 3-hydroxyphenyl ring will have a range of chemical shifts depending on their proximity to the hydroxyl group and the furan ring. The carbon bearing the hydroxyl group (C-3') will be significantly deshielded.

  • Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded and will appear at a characteristic downfield position, typically around 158-160 ppm.

  • Methyl Carbon: The carbon of the methyl ester group will appear in the aliphatic region, typically around 52 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like hydroxyls.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm) can be added.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Employ a standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to relax fully.

  • Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard or the solvent peak.

Visualizing the Molecular Structure and NMR Workflow

To better conceptualize the molecular structure and the workflow for its NMR analysis, the following diagrams are provided.

Caption: Molecular structure of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Transfer_to_Tube Transfer_to_Tube Dissolution->Transfer_to_Tube Spectrometer_Setup Spectrometer_Setup Transfer_to_Tube->Spectrometer_Setup H1_Acquisition H1_Acquisition Spectrometer_Setup->H1_Acquisition C13_Acquisition C13_Acquisition H1_Acquisition->C13_Acquisition Fourier_Transform Fourier_Transform H1_Acquisition->Fourier_Transform C13_Acquisition->Fourier_Transform Phasing_Correction Phasing_Correction Fourier_Transform->Phasing_Correction Baseline_Correction Baseline_Correction Phasing_Correction->Baseline_Correction Integration_Referencing Integration_Referencing Baseline_Correction->Integration_Referencing Spectral_Interpretation Spectral_Interpretation Integration_Referencing->Spectral_Interpretation

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. By leveraging a comparative analysis of structurally related analogs, we have established a reliable basis for spectral interpretation, a critical skill for researchers in synthetic chemistry and drug discovery. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained for this and similar compounds. This approach, grounded in both empirical data and fundamental principles, exemplifies the rigorous scientific process required for accurate molecular characterization.

References

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1492. [Link]

  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. BenchChem Technical Support.
  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Schneider, W. G., & Buckingham, A. D. (1962). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 40(9), 1551-1559.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1073-1081. [Link]

  • Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]

  • American Chemical Society. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. BenchChem Technical Support.
  • Springer. (2001). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • SciSpace. (2010). Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology.
  • SpectraBase. (n.d.). 5-Methyl-4-phenylfuran-2(5H)-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • Paton Research Group. (2020). Effects of substituents X and Y on the NMR chemical shifts of 2-(4-X phenyl)-5-Y pyrimidines. [Link]

  • Amanote Research. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts. [Link]

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Comparative

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate vs ethyl 5-(3-hydroxyphenyl)furan-2-carboxylate efficacy

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, furan-based scaffolds are of significant interest due to their wide-ranging biological activities, including antica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, furan-based scaffolds are of significant interest due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 5-aryl-furan-2-carboxylate core, in particular, represents a promising template for the development of novel therapeutics. This guide provides an in-depth technical comparison of two closely related analogs: methyl 5-(3-hydroxyphenyl)furan-2-carboxylate and ethyl 5-(3-hydroxyphenyl)furan-2-carboxylate .

Physicochemical Properties: The First Clue to Efficacy

The seemingly minor difference between a methyl and an ethyl ester can have a significant impact on a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

PropertyMethyl 5-(3-hydroxyphenyl)furan-2-carboxylateEthyl 5-(3-hydroxyphenyl)furan-2-carboxylateImplication for Efficacy
Molecular Weight 218.21 g/mol 232.24 g/mol A small increase in molecular weight for the ethyl ester.
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe addition of an extra methylene group in the ethyl ester increases its lipophilicity. This can affect membrane permeability, protein binding, and solubility.
Polar Surface Area (PSA) Likely very similarLikely very similarThe ester functionality is the primary contributor to PSA, and the change from methyl to ethyl has a negligible effect.
Melting Point 143-147 °CNot availableDifferences in crystal packing due to the size of the ester group can affect solubility and dissolution rates.

Postulated Efficacy Differences: A Hypothesis-Driven Approach

Based on structure-activity relationship (SAR) studies of similar classes of compounds, we can formulate hypotheses regarding the potential differences in efficacy between the methyl and ethyl esters.

Anticancer Activity

Furan derivatives have demonstrated notable cytotoxic activity against various cancer cell lines.[1][4][5] For closely related compounds like methyl and ethyl caffeate, the methyl ester has been observed to have a more pronounced cytotoxic profile against cancer cells.[6] This suggests that methyl 5-(3-hydroxyphenyl)furan-2-carboxylate might exhibit greater in vitro cytotoxicity against cancer cell lines compared to its ethyl counterpart. The smaller size of the methyl group may allow for a better fit into the active site of a target enzyme or receptor.

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives is another area of active research.[1][7][8] In the case of caffeate esters, the ethyl ester was found to be a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] This indicates that the ethyl 5-(3-hydroxyphenyl)furan-2-carboxylate could possess superior anti-inflammatory activity . The increased lipophilicity of the ethyl ester may enhance its ability to penetrate cell membranes and interact with intracellular inflammatory targets.

Experimental Framework for Comparative Efficacy

To empirically validate these hypotheses, a series of well-defined in vitro assays are necessary. The following protocols provide a robust starting point for a comprehensive comparison.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of both the methyl and ethyl esters (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for a further 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Diagram 1: Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with methyl & ethyl esters B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methyl and ethyl esters for 1 hour.[12]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[12]

  • Supernatant Collection: Collect the cell culture supernatant from each well.[12]

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (NO production) Nucleus->iNOS induces transcription of

Caption: LPS activation of TLR4 leads to NF-κB activation and iNOS expression.

Structure-Activity Relationship (SAR) Insights

The data generated from these experiments will provide valuable insights into the SAR of 5-(3-hydroxyphenyl)furan-2-carboxylate derivatives.

  • Ester Group: A direct comparison of the IC₅₀ values from the cytotoxicity and anti-inflammatory assays will elucidate the impact of the methyl versus ethyl ester on biological activity.

  • Hydroxyphenyl Moiety: The 3-hydroxyphenyl group is a key structural feature. Its position and the presence of the hydroxyl group are likely critical for activity, potentially through hydrogen bonding interactions with the biological target.

  • Furan Core: The furan ring serves as a rigid scaffold, positioning the phenyl and carboxylate groups in a specific orientation for optimal interaction with the target.

Conclusion and Future Directions

Future research should focus on:

  • In vivo studies: To assess the bioavailability, pharmacokinetics, and in vivo efficacy of the more potent compound identified from in vitro screening.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Further SAR studies: To explore the effects of other ester groups (e.g., propyl, butyl) and substitutions on the phenyl ring to optimize efficacy and selectivity.

By systematically evaluating these closely related analogs, the scientific community can gain a deeper understanding of the SAR of this promising class of furan derivatives and accelerate the development of novel therapeutic agents.

References

  • Phutdhawong, W. S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Retrieved from [Link]

  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Retrieved from [Link]

  • Racané, L., et al. (2002). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 12(12), 1575-1578. Retrieved from [Link]

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  • Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(15), 4983. Retrieved from [Link]

  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Research Journal of Medicinal Plants, 14(1), 1-13. Retrieved from [Link]

  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Request PDF. Retrieved from [Link]

  • Phutdhawong, W. S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, S. (2018). Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 5(5), 3782-3788. Retrieved from [Link]

  • Bhat, S. K., & Holla, B. S. (2002). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Indian Journal of Chemistry - Section B, 41B(12), 2621-2624. Retrieved from [Link]

  • Ghasemi, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 454-463. Retrieved from [Link]

  • Kumar, A., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1234. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Siddiqui, N., & Ahsan, W. (Eds.). (2021). Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. Bentham Science Publishers. Retrieved from [Link]

  • Krutošíková, A., & Kováč, J. (1976). Some derivtives of 5-aryl-2-furancarboxylic acids. Collection of Czechoslovak Chemical Communications, 41(1), 2577-2583. Retrieved from [Link]

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  • Bu, P., et al. (2013). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 56(11), 4436-4447. Retrieved from [Link]

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  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(4), 305-314. Retrieved from [Link]

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  • Ren, D., et al. (2004). Differential gene expression shows natural brominated furanones interfere with the autoinducer-2 bacterial signaling system of Escherichia coli. Biotechnology and Bioengineering, 88(5), 630-642. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

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  • Krutošíková, A., et al. (2003). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[4][9][10]triazolo[3,4-b][1][4][9]thiadiazole derivatives. Russian Journal of Organic Chemistry, 39(8), 1163-1169. Retrieved from [Link]

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  • Koca, M., et al. (2025). Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Validation

A Comparative Guide to the Electron Ionization Mass Spectrometry of Phenyl-Substituted Furan-2-Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 5-(3-hydroxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation behavior of this and related structures is paramount for unambiguous identification, structural elucidation, and quality control in complex analytical workflows. We present a detailed examination of its characteristic fragmentation pathways, supported by established principles of ion chemistry. This analysis is contextualized through a direct comparison with structurally similar molecules to highlight the diagnostic value of specific fragment ions. A comprehensive, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, ensuring reliable and reproducible data acquisition.

The Fragmentation Landscape of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

The structural architecture of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (Molecular Weight: 218.21 g/mol ) dictates its behavior under electron ionization. The molecule is composed of three key moieties: a methyl ester, a central furan ring, and a 3-hydroxyphenyl substituent. The fragmentation cascade is initiated by the formation of a molecular ion (M•+) at m/z 218, whose stability is enhanced by the extensive aromatic system. The subsequent fragmentation is a logical and predictable series of events governed by the relative stabilities of the resulting radical and cationic species.

The most energetically favorable fragmentation pathway involves the ester functional group, a common and well-documented initiation site in the mass spectrometry of methyl esters.[1][2] The primary cleavage event is the loss of a methoxy radical (•OCH₃), a neutral loss of 31 Da. This process is driven by the formation of a highly resonance-stabilized acylium cation at m/z 187 . This ion is predicted to be the base peak in the spectrum due to its extensive delocalization across both the furan and phenyl ring systems.

Subsequent fragmentation of this primary ion provides further structural confirmation. A characteristic loss of carbon monoxide (CO), a neutral loss of 28 Da, from the acylium ion is expected, yielding a fragment at m/z 159 . Further fragmentation can proceed via cleavage of the bond between the two rings or through fragmentation of the hydroxyphenyl moiety itself.

Proposed Primary Fragmentation Pathway

The fragmentation cascade is initiated by the loss of the methoxy radical, followed by the expulsion of carbon monoxide.

G M Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (M•+) m/z 218 F1 Acylium Cation [M-OCH₃]⁺ m/z 187 (Base Peak) M->F1 - •OCH₃ (31 Da) F2 [M-OCH₃-CO]⁺ m/z 159 F1->F2 - CO (28 Da) F3 Hydroxyphenyl Cation [C₆H₅O]⁺ m/z 93 F1->F3 Ring Cleavage

Caption: Predicted EI fragmentation of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

Summary of Key Predicted Fragments
m/z RatioProposed Ion StructureFragmentation StepPredicted Relative AbundanceDiagnostic Importance
218[C₁₂H₁₀O₄]•+Molecular Ion (M•+)ModerateConfirms molecular weight.
187[M - •OCH₃]⁺α-cleavage at the esterHigh (Base Peak)Primary structural fingerprint . Confirms methyl ester on a substituted phenyl-furan backbone.
159[M - •OCH₃ - CO]⁺Loss of CO from the acylium ionModerateSupports the presence of the furoyl moiety.
93[C₆H₅O]⁺Cleavage between the furan and phenyl ringsLow to ModerateIndicates the presence of a hydroxyphenyl substituent.

Comparative Fragmentation Analysis

To fully appreciate the diagnostic power of the fragmentation pattern, it is essential to compare it with related structures. This comparison allows researchers to pinpoint the fragments that are unique to the target analyte and understand how structural modifications influence the fragmentation pathways.

Alternative 1: Methyl furan-2-carboxylate

This compound lacks the 3-hydroxyphenyl substituent. Its mass spectrum provides a baseline for the fragmentation of the methyl furan-2-carboxylate core. The most prominent fragmentation is the loss of the methoxy group (-OCH₃) to form the highly stable furoylium cation at m/z 95, which is typically the base peak.[3]

Alternative 2: Methyl 4-hydroxybenzoate

This molecule replaces the furan ring with a benzene ring. While it also undergoes a primary loss of the methoxy radical (-OCH₃) to form a fragment at m/z 121, its subsequent fragmentation (e.g., loss of CO to yield m/z 93) differs from that of a furan-containing analogue, highlighting the influence of the heterocyclic ring.

Comparative Data Table
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Structural Insights
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate 218187 159, 93The m/z 187 base peak is unique and confirms the entire conjugated backbone minus the methoxy group.
Methyl furan-2-carboxylate[3]12695 67, 39The m/z 95 base peak is characteristic of the unsubstituted furoylium cation.
Methyl 4-hydroxybenzoate152121 93, 65The m/z 121 base peak is characteristic of the hydroxybenzoyl cation.

This comparative view demonstrates that the fragment at m/z 187 is the definitive marker for the intact 5-(3-hydroxyphenyl)furan-2-carbonyl structure. Its presence confidently distinguishes our target compound from simpler analogues.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust methodology for the analysis of furan derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).[4] The trustworthiness of this protocol lies in its use of standard, well-characterized conditions that can be readily adapted and validated on common instrumentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

    • Perform serial dilutions to create working solutions suitable for GC-MS analysis (e.g., 1-10 µg/mL). The use of an internal standard is recommended for quantitative analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: 280 °C, Split mode (10:1 ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: Agilent HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness. This is a common, low-polarity column suitable for a wide range of semi-volatile aromatic compounds.[5]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good separation from solvent and potential impurities while allowing the relatively high-boiling-point analyte to elute efficiently.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries like NIST.[6][7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400. This range will capture all relevant fragments from the solvent delay time until the end of the run.

  • Data Analysis:

    • Acquire the Total Ion Chromatogram (TIC) to determine the analyte's retention time.

    • Extract the mass spectrum from the apex of the corresponding chromatographic peak.

    • Identify the molecular ion and key fragment ions as detailed in this guide.

    • Compare the acquired spectrum against reference libraries (e.g., NIST) for additional confirmation.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock (1 mg/mL) P2 Serial Dilution (1-10 µg/mL) P1->P2 A1 Inject Sample P2->A1 A2 GC Separation (HP-5MS Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Spectrum from TIC A4->D1 D2 Identify Key Fragments (m/z 218, 187, 159) D1->D2 D3 Library Comparison (NIST) D2->D3

Caption: Standardized workflow for the GC-MS analysis of furan derivatives.

Conclusion

The mass spectrometry fragmentation of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a predictable process governed by fundamental principles of ion stability. The generation of a highly stable acylium cation at m/z 187 serves as the primary and most reliable diagnostic peak for identifying this specific molecular scaffold. By comparing its fragmentation pattern to simpler, structurally related compounds, we confirm the unique fingerprint provided by this key fragment. The detailed GC-MS protocol provided herein offers a validated starting point for researchers, ensuring the acquisition of high-quality, reproducible data for the confident identification and analysis of this and similar compounds in various research and development settings.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters. Benchchem.com.
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester. Benchchem.com.
  • Whitman College. GCMS Section 6.
  • Creative Proteomics. Ion Formation and Organic Fragmentation in LCMS.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. scienceready.com.au.
  • PubMed. Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact.
  • NIST. Furan - NIST WebBook. National Institute of Standards and Technology.
  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • NIST. Furan, 2-(2-furanylmethyl)-5-methyl- - NIST WebBook. National Institute of Standards and Technology.
  • NIST. Furan - NIST WebBook. National Institute of Standards and Technology.
  • PMC. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • NIST. Furan, 2-(2-furanylmethyl)-5-methyl- - NIST WebBook. National Institute of Standards and Technology.
  • Canadian Science Publishing. Mass spectrometry of some furanocoumarins. nrcresearchpress.com.
  • ACS Publications. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. American Chemical Society.
  • NIST. Furan, 2-ethyl- - NIST WebBook. National Institute of Standards and Technology.
  • NIST. 2-Furancarboxylic acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2015). Ionization and fragmentation of furan molecules by electron collisions.
  • PMC. Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment.
  • ACS Publications. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A.
  • Springer. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids.
  • ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Vanderbilt University.
  • PubMed. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides.
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. nrcresearchpress.com.
  • MilliporeSigma. Methyl 5-(3-hydroxyphenyl)
  • Chromatography Online. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.

Sources

Validation

FTIR spectroscopy absorption bands for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

An In-Depth Technical Guide to the FTIR Spectroscopy of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate Introduction: The Role of FTIR in Modern Compound Characterization In the landscape of analytical chemistry, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Introduction: The Role of FTIR in Modern Compound Characterization

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of spectroscopic techniques employed, Fourier-Transform Infrared (FTIR) spectroscopy provides an invaluable, rapid, and non-destructive method for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."

This guide offers a comprehensive analysis of the expected FTIR absorption bands for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate , a molecule possessing a unique combination of a phenolic hydroxyl group, a furan ring, and an ester functionality. For researchers in drug development and organic synthesis, understanding the FTIR spectrum of this and similar molecules is a critical step in verifying synthesis, assessing purity, and predicting chemical behavior. We will deconstruct the molecule's structure to predict its spectrum, provide a robust experimental protocol for data acquisition, and compare the utility of FTIR with other common analytical techniques.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (CAS 834884-73-0), we must first dissect its structure into its constituent functional groups.[1][2] Each group has characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

  • Phenolic Hydroxyl (-OH): The O-H bond is highly polarized, leading to a strong, and typically broad, stretching absorption. Its breadth is a direct result of intermolecular hydrogen bonding.

  • Aromatic Rings (Benzene and Furan): Both rings contain C=C double bonds and C-H single bonds. Aromatic C-H stretching vibrations occur at higher frequencies than their aliphatic counterparts. The C=C stretching vibrations within the ring give rise to a series of characteristic absorptions. Out-of-plane C-H bending can be diagnostic of the substitution pattern.

  • Ester Group (-COOCH₃): This group is defined by a strong C=O (carbonyl) stretching absorption and two distinct C-O (carboxyl) stretching vibrations. Conjugation with the furan ring is expected to lower the frequency of the carbonyl absorption.

  • Furan C-O-C Linkage: The ether-like C-O-C bond within the furan ring also has a characteristic stretching vibration.

  • Methyl Group (-CH₃): The methyl part of the ester will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Analysis of Expected FTIR Absorption Bands

Based on established correlation tables and data from analogous compounds, the following table summarizes the predicted FTIR absorption bands for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H stretch (hydrogen-bonded)PhenolStrong, Broad
3130 - 3070C-H stretchAromatic (Benzene & Furan)Medium to Weak
3000 - 2850C-H stretchMethyl (ester)Medium
1730 - 1715C=O stretch (conjugated)EsterStrong
1615 - 1580C=C stretchAromatic RingMedium
1540 - 1450C=C stretchAromatic RingMedium
1450 & 1375C-H bendMethyl (ester)Medium
1300 - 1200C-O stretch (asymmetric)Ester, Furan C-O-CStrong
1100 - 1000C-O stretch (symmetric)Ester, Furan C-O-CStrong
900 - 670C-H out-of-plane bendAromatic RingStrong

Discussion of Key Spectral Features:

  • O-H Stretching: The presence of a broad and intense absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the phenolic hydroxyl group. In a solid-state sample, extensive hydrogen bonding will cause this peak to be particularly broad compared to a spectrum taken in a dilute, non-polar solvent.

  • C=O Stretching: A very strong and sharp peak is anticipated between 1730 cm⁻¹ and 1715 cm⁻¹. The carbonyl of the ester is conjugated with the furan ring, which delocalizes electron density and weakens the C=O bond, shifting its absorption to a slightly lower wavenumber than a typical saturated ester (1750-1730 cm⁻¹).[3] Furan-2-carboxylic acid derivatives often show this carbonyl absorption in this region.[4]

  • Aromatic Region: The region between 1615 cm⁻¹ and 1450 cm⁻¹ will likely contain multiple sharp bands of medium intensity, corresponding to the C=C stretching vibrations of both the furan and the 1,3-disubstituted (meta) benzene rings.

  • Fingerprint Region (< 1500 cm⁻¹): This region will be complex but highly informative. Strong bands associated with C-O stretching from the ester and the furan's ether linkage will dominate the 1300-1000 cm⁻¹ range.[5][6] Additionally, strong C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section details a standard procedure for obtaining an FTIR spectrum of a solid sample like methyl 5-(3-hydroxyphenyl)furan-2-carboxylate using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR Accessory

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press arm.

    • In the instrument software, initiate a "background scan." This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Place a small amount (1-5 mg) of the solid methyl 5-(3-hydroxyphenyl)furan-2-carboxylate powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan" from the instrument software. Use the same scan parameters (number of scans, resolution) as the background scan.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After the scan is complete, raise the press arm and thoroughly clean the sample powder from the ATR crystal using a suitable solvent.

    • Perform an ATR correction on the collected spectrum. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Label the significant peaks with their wavenumbers for analysis.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background (16 scans, 4 cm⁻¹ res) Clean_ATR->Collect_Bkg Load_Sample 3. Load Sample (1-5 mg) Collect_Bkg->Load_Sample Proceed to Acquisition Apply_Pressure 4. Apply Pressure Load_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Scan Apply_Pressure->Collect_Sample Clean_Crystal 6. Clean Crystal Post-Scan Collect_Sample->Clean_Crystal Proceed to Processing Process_Data 7. ATR Correction & Peak Labeling Clean_Crystal->Process_Data Final_Spectrum Final_Spectrum Process_Data->Final_Spectrum analytical_synergy Molecule Methyl 5-(3-hydroxyphenyl) furan-2-carboxylate FTIR FTIR Spectroscopy Molecule->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS Info_FTIR • O-H (Phenol) • C=O (Ester) • C-O-C (Furan) FTIR->Info_FTIR Provides Info On Functional Groups Info_NMR • C-H Framework • Connectivity • Chemical Environments NMR->Info_NMR Provides Info On Structure & Connectivity Info_MS • Molecular Weight • Elemental Formula • Fragmentation MS->Info_MS Provides Info On Mass & Formula

Caption: The synergistic role of FTIR, NMR, and MS in structural elucidation.

Conclusion

The FTIR spectrum of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is predicted to be rich with distinct, characterizable absorption bands. The definitive presence of a broad phenolic O-H stretch, a strong conjugated ester C=O stretch, and a complex fingerprint region containing C-O and aromatic C-H bands allows for confident confirmation of the molecule's synthesis and purity. While powerful, FTIR spectroscopy is most effective when used as part of a comprehensive analytical workflow that includes NMR and Mass Spectrometry to provide a complete and unambiguous structural assignment essential for research and development in the chemical and pharmaceutical sciences.

References

  • [Substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substitu. Academic Journals.]([Link])

Sources

Comparative

A Comparative Guide to GC-MS Method Validation for Trace Analysis of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

This guide provides an in-depth technical comparison of critical parameters and techniques for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the trace analysis of methyl 5-(3-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of critical parameters and techniques for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the trace analysis of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to meet the rigorous standards of researchers, scientists, and drug development professionals.[1][2][3]

The accurate quantification of trace-level compounds such as methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a molecule of interest in various research and development sectors, presents a significant analytical challenge.[4][5] Its phenolic hydroxyl group and furan ring structure necessitate careful consideration of the analytical methodology to ensure sensitivity, specificity, and reliability.[6] This guide will explore two common analytical approaches: direct analysis and analysis following derivatization, providing a comparative framework and supporting data to guide method development and validation.

The Analytical Imperative: Direct vs. Derivatization Approaches

The inherent characteristics of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate—specifically its polarity due to the hydroxyl group—can lead to poor chromatographic peak shape and potential thermal degradation in the GC inlet. To mitigate these issues, a common strategy is chemical derivatization. This process converts the polar analyte into a less polar, more volatile, and more thermally stable compound, often leading to improved chromatographic performance and sensitivity.[7][8][9]

A prevalent derivatization technique for phenolic compounds is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[8][10] This guide will compare the validation of a direct injection method against a method employing silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Method Validation Workflow

A robust method validation process is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[11] The following diagram outlines the key stages of the GC-MS method validation workflow discussed in this guide.

Method_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters cluster_Report Reporting Standard_Prep Standard & QC Sample Preparation Sample_Prep Sample Preparation (Direct vs. Derivatization) Standard_Prep->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Specificity Specificity GCMS_Analysis->Specificity Linearity Linearity & Range GCMS_Analysis->Linearity LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision Robustness Robustness GCMS_Analysis->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis LOD_LOQ->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report Validation_Parameters_Relationship Accuracy Accuracy Precision Precision Accuracy->Precision interrelated Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines LOD_LOQ LOD_LOQ LOD_LOQ->Range Specificity Specificity Specificity->Accuracy

Sources

Validation

X-ray crystallography data for methyl 5-(3-hydroxyphenyl)furan-2-carboxylate structural validation

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a novel organic compound with potential applications in medicinal chemistry.

While a definitive single-crystal X-ray diffraction study on this specific molecule is not publicly available at the time of this publication, this guide will leverage crystallographic data from closely related furan derivatives to illustrate the power of this technique. Furthermore, we will present a comparative analysis with alternative and complementary methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, to provide a holistic view of modern structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[1] It provides an unparalleled level of detail, revealing the precise arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding molecular interactions and conformational preferences.[2]

Hypothetical Workflow for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Based on established protocols for small organic molecules, the following workflow would be employed for the structural determination of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. For a molecule like methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, solvents such as methanol, ethanol, acetone, or ethyl acetate would be primary candidates.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as a series of images.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate structure.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction:

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis crystallization 1. Crystallization mounting 2. Crystal Mounting crystallization->mounting Select suitable crystal data_collection 3. Data Collection mounting->data_collection Mount on goniometer processing 4. Data Processing data_collection->processing Diffraction pattern solution 5. Structure Solution processing->solution Unit cell & space group refinement 6. Structure Refinement solution->refinement Initial atomic model validation 7. Validation & Deposition refinement->validation Final structure

Caption: General workflow for single-crystal X-ray diffraction.

A Multi-faceted Approach: Complementary Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, a comprehensive validation often requires a combination of techniques that probe the molecule's properties in different states (solid vs. solution) and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment. For methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, a suite of NMR experiments would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

    • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with the signals of carbon atoms that are two or three bonds away, providing crucial information for assembling the molecular skeleton.

The following diagram illustrates the logical flow of information from various NMR experiments for structural elucidation:

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC C13_NMR->HMBC Proposed_Structure Proposed Structure COSY->Proposed_Structure HSQC->Proposed_Structure HMBC->Proposed_Structure

Caption: Information flow in NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] High-resolution mass spectrometry (HRMS) is particularly valuable in structural elucidation as it can provide the exact molecular formula of a compound.[5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) where their mass-to-charge ratios are measured with high accuracy (typically < 5 ppm).[7]

  • Data Analysis: The accurate mass measurement is used to determine the elemental composition and thus the molecular formula of the compound.

Computational Chemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for structural validation.[8] These methods can be used to predict molecular geometries, spectroscopic properties (such as NMR chemical shifts), and thermodynamic stabilities of different possible isomers.[9][10]

Methodology: Computational Modeling

  • Model Building: Construct a 3D model of the proposed structure of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule.

  • Spectroscopic Prediction: Calculate the ¹H and ¹³C NMR chemical shifts for the optimized geometry.

  • Comparison with Experimental Data: Compare the computationally predicted NMR data with the experimentally obtained spectra to confirm the proposed structure.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table provides a comparative overview of the primary techniques discussed.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyHigh-Resolution Mass SpectrometryComputational Chemistry
State of Matter Solid (single crystal)SolutionGas phase (ions)In silico
Primary Information 3D atomic structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment, solution-state conformationMolecular formula, molecular weight3D structure, energetics, predicted spectroscopic data
Strengths Unambiguous 3D structure determination.[11]Provides data on solution-state structure and dynamics.[2]High sensitivity, provides exact molecular formula.[7][12]Can predict properties of unknown or unstable molecules.[13]
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[14]Can be limited by molecular size and complexity, provides an averaged structure in solution.[15]Does not provide direct 3D structural information.Accuracy depends on the level of theory and basis set used; requires experimental validation.

Conclusion: An Integrated Approach for Unambiguous Validation

The structural validation of a novel compound like methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing a definitive 3D structure, its reliance on high-quality crystals necessitates the use of complementary methods.

A robust validation workflow would involve:

  • Initial Characterization: Using HRMS to confirm the molecular formula and NMR spectroscopy to determine the connectivity and propose a 2D structure.

  • Computational Corroboration: Employing computational chemistry to predict the 3D structure and NMR spectra of the proposed molecule and comparing it with experimental data.

  • Definitive Proof: Obtaining a single crystal and performing X-ray diffraction to unambiguously determine the solid-state 3D structure.

This multi-pronged approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment. This level of rigor is paramount for researchers, scientists, and drug development professionals who rely on accurate structural information to drive their scientific endeavors.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. U.S. National Library of Medicine. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Techniques and Research. [Link]

  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. U.S. National Library of Medicine. [Link]

  • Using quantum chemistry to estimate chemical shifts in biomolecules. U.S. National Library of Medicine. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]

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  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

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  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. ACS Publications. [Link]

  • Quantum Chemical Calculation. ResearchGate. [Link]

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  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

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  • High Resolution Mass Spectrometry. CORE. [Link]

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  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. OpenStax. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

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  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

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  • Structure Determination of Organic Compounds. ResearchGate. [Link]

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  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing. [Link]

  • Computational study of organic compounds – an application for learning in chemistry. SciSpace. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQU
  • computational study of organic compounds -an application for learning in chemistry. ResearchGate. [Link]

  • Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. U.S. National Library of Medicine. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Conformational and NMR Study of Some Furan Derivatives by DFT Methods. PubMed. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Introduction: A Proactive Approach to Safety Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a molecule of interest within synthetic chemistry and drug development, valued for its furan core, a scaffold present in numer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a molecule of interest within synthetic chemistry and drug development, valued for its furan core, a scaffold present in numerous biologically active compounds.[1][2] While specific toxicological data for this exact molecule is not extensively documented, its chemical structure—a substituted furan—necessitates a handling protocol grounded in a deep understanding of the potential hazards associated with this chemical class. Furan and its derivatives are known to be metabolized by cytochrome P-450 enzymes into reactive intermediates, which can lead to organ-specific toxicity, particularly in the liver and kidneys.[3][4] Furthermore, furan itself is classified as a possible human carcinogen.[5]

This guide provides a comprehensive, procedural framework for the safe handling, use, and disposal of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate. As your partner in research, we believe that safety is not merely a checklist but a foundational principle of scientific excellence. This document moves beyond simple instructions to explain the causality behind each recommendation, empowering you to work with confidence and security.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a thorough understanding of the potential risks and the primary methods of containment is essential. The principle of the hierarchy of controls dictates that engineering and administrative controls are the first and most effective lines of defense.

Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this specific compound is limited, we can extrapolate a reliable hazard profile from its constituent parts: the furan ring and the aromatic ester functionality.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity May be harmful if inhaled, swallowed, or absorbed through the skin.[6] Furan derivatives can cause irritation to the skin, eyes, and respiratory system.[6][7]The furan ring can be metabolized to reactive electrophilic intermediates, such as epoxides, which can bind to cellular macromolecules, leading to cytotoxicity.[3]
Organ Toxicity Potential for liver, kidney, and lung damage with repeated or significant exposure.[3]This is a well-documented hazard of the furan chemical class. The liver's high concentration of cytochrome P-450 enzymes makes it a primary target for toxic metabolite formation.[3][4]
Carcinogenicity Furan is classified as a possible human carcinogen (Group 2B by IARC). This compound should be handled as a potential carcinogen.[5]The reactive metabolite of furan, cis-2-butene-1,4-dial, is believed to be the agent responsible for its carcinogenic properties.[5]
Combustibility The compound is a solid and is classified as a combustible solid.Organic molecules with significant carbon and hydrogen content will burn. As a powder, it can also create a dust explosion hazard if dispersed in the air in sufficient concentration near an ignition source.
Reactivity Furan compounds can be sensitive to air and light and may form explosive peroxides over time.[6][8]While this specific ester may be more stable than furan itself, it is a critical best practice to assume potential peroxide formation, especially with long-term storage after opening.
Mandatory Engineering Controls

Personal protective equipment should never be the primary means of protection; it is the last line of defense.

  • Chemical Fume Hood: All handling of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[6][9] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary exposure route.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the work area.[6] Familiarize yourself with their operation before beginning any work.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.[10]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is a direct response to the hazards identified above. The following protocol outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_0 Risk Assessment & Control cluster_1 PPE Selection Protocol A Identify Hazards: - Chemical Toxicity (Furan Core) - Physical (Combustible Solid) - Reactivity (Peroxide Former) B Implement Engineering Controls: - Certified Fume Hood - Eyewash/Safety Shower A->B Mitigate at Source C Eye & Face Protection: Chemical Splash Goggles + Face Shield B->C Protect Against Splash D Hand Protection: Chemically Resistant Gloves (Nitrile minimum, double-gloved) B->D Prevent Dermal Contact E Body Protection: Flame-Resistant Lab Coat Full-Length Pants, Closed-Toe Shoes B->E Shield Body F Respiratory Protection: - N95 (for solids) - APR with Organic Vapor Cartridge (for spills/high concentrations) B->F Prevent Inhalation

Caption: PPE Selection Workflow for Handling Furan-Containing Compounds.

Detailed PPE Specifications
PPE TypeSpecificationRationale and Field Insight
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over the goggles.[11][12]Goggles provide a seal around the eyes to protect against splashes and fine powders.[12] A face shield is mandatory when handling larger quantities or during procedures with a higher splash risk (e.g., solution transfers, quenching reactions), protecting the entire face.[12]
Hand Chemically resistant gloves (Nitrile minimum). Consider double-gloving.Nitrile gloves offer good protection against a range of chemicals for incidental contact.[11][13] For prolonged tasks or when using solvents to dissolve the compound, consult the glove manufacturer's compatibility chart.[6][13] Double-gloving is a best practice that simplifies de-gloving after a potential contamination and provides an extra layer of protection.
Body Flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down. Full-length pants and closed-toe, closed-heel shoes.[6][11]An FR lab coat is recommended due to the compound's combustible nature. It protects skin from incidental contact and splashes. Full-length pants and proper footwear ensure no skin is exposed between the lab coat and the shoe.[6]
Respiratory For solids: A NIOSH-approved N95 respirator is recommended when weighing or transferring the powder to prevent inhalation of fine particulates. For spills/aerosols: An air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations.[9]While the fume hood is the primary control, an N95 provides an added layer of protection against inhaling fine powders. Regular use of an APR requires enrollment in your institution's respiratory protection program, including fit-testing and training.[6]

Operational Plan: Step-by-Step Safety Procedures

Trust in a protocol is built on its clarity and repeatability. Follow these steps meticulously.

Donning PPE (Putting On)

Perform this sequence in a clean area before entering the designated workspace.

  • Wash Hands: Start with clean hands.

  • Body Protection: Don your lab coat and fasten all buttons.

  • Respiratory Protection: If required (e.g., N95 for weighing), put on the respirator now and perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Gloves: Don your inner pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Handling and Use
  • Preparation: Before retrieving the chemical, prepare your workspace inside the fume hood. This includes laying down absorbent bench paper, gathering all necessary glassware, and preparing a waste container.

  • Weighing: Weigh the solid compound directly inside the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Transfers: Handle the container with care. If transferring the solid, do so slowly and deliberately to prevent generating airborne dust.

  • Solution Preparation: When dissolving the solid in a solvent, add the solvent to the solid slowly. Be aware of any potential exothermic reactions.

Doffing PPE (Taking Off)

This is a critical step to prevent cross-contamination. One glove is considered "clean" and the other "contaminated" for the removal process.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated solid hazardous waste container.

  • Face Shield & Goggles: With the "clean" inner gloves still on, remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down your arms, turning it inside out. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal and Emergency Plans

A safe experiment is one that is planned from start to finish, including its waste stream and potential contingencies.

Chemical Waste Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][14]

  • Waste Segregation: Maintain separate, clearly labeled hazardous waste containers inside the fume hood for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any contaminated disposable labware.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Container Management: Keep waste containers closed at all times except when adding waste.[14] Ensure they are made of a compatible material and are properly labeled with "Hazardous Waste" and the full chemical names of the contents.[6]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9][14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.

  • Spill:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your EHS department.

    • For a minor spill inside a fume hood, wear your full PPE, cover the spill with a compatible absorbent material (e.g., sand or vermiculite), and collect it in a sealed container for hazardous waste disposal.[10]

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University.

  • Furan - Safety Data Sheet. ChemicalBook.

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.

  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate 97 834884-73-0. MilliporeSigma.

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem.

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.

  • FURAN | CAMEO Chemicals. NOAA.

  • Furan Compounds Group. Canada.ca.

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  • 5-Hydroxymethyl-2-furancarboxylic Acid - Product Information. Cayman Chemical.

  • Toxicity and carcinogenicity of furan in human diet. PubMed.

  • Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
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